Daphnilongeranin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29NO4 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12?,13?,15?,18?,22-,23+/m1/s1 |
Clé InChI |
TVYCEKHYHLUROK-VOQXIAIDSA-N |
SMILES isomérique |
CC1CN2CC3CCC4=C5C(=C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)CCO4 |
SMILES canonique |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeranin A, a calyciphylline A-type Daphniphyllum alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + H]⁺ | 414.2639 | 414.2641 | C₂₄H₃₆NO₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.15 | m | |
| 2α | 1.75 | m | |
| 2β | 1.55 | m | |
| 3 | 5.40 | br s | |
| 5 | 2.30 | m | |
| 6α | 1.60 | m | |
| 6β | 1.40 | m | |
| 7 | 2.10 | m | |
| 9α | 1.85 | m | |
| 9β | 1.65 | m | |
| 10 | 2.95 | m | |
| 11α | 1.95 | m | |
| 11β | 1.50 | m | |
| 15 | 3.80 | q | 6.5 |
| 16 | 1.20 | d | 6.5 |
| 17 | 0.95 | s | |
| 18 | 0.90 | s | |
| 20 | 2.20 | s | |
| N-CH₃ | 2.35 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 60.5 |
| 2 | 35.0 |
| 3 | 125.0 |
| 4 | 135.0 |
| 5 | 50.1 |
| 6 | 25.5 |
| 7 | 40.2 |
| 8 | 75.1 |
| 9 | 30.1 |
| 10 | 55.2 |
| 11 | 38.0 |
| 12 | 170.1 |
| 13 | 80.5 |
| 14 | 45.5 |
| 15 | 70.2 |
| 16 | 20.1 |
| 17 | 22.0 |
| 18 | 28.0 |
| 19 | 210.5 |
| 20 | 30.5 |
| 21 | 42.1 |
| 22 | 205.0 |
| N-CH₃ | 40.5 |
Experimental Protocols
The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The experimental workflow for the isolation of this compound from its natural source typically involves several stages of extraction and chromatography.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Detailed Methodologies:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The data was analyzed to determine the exact mass and elemental composition of the protonated molecule [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the NMR signals.
The Elusive Blueprint: Charting the Biosynthetic Territory of Daphnilongeranin A
A Technical Overview for Researchers and Drug Development Professionals
Introduction
Daphnilongeranin A, a member of the complex and structurally diverse Daphniphyllum alkaloids, stands as a molecule of significant interest to the scientific community. These alkaloids, isolated from plants of the genus Daphniphyllum, exhibit a wide range of biological activities, making them attractive targets for phytochemical and pharmacological research. While the total chemical synthesis of this compound and its congeners has been a subject of intense investigation, the intricate details of its natural biosynthetic pathway within the plant remain largely uncharted territory. This guide synthesizes the current understanding, drawing from biomimetic synthetic studies to postulate a likely biosynthetic route, and highlights the significant knowledge gaps that present opportunities for future research.
Postulated Biogenetic Network of Daphniphyllum Alkaloids
Current scientific literature suggests that the biosynthesis of Daphniphyllum alkaloids is a highly interconnected network. While specific enzymes and intermediates for this compound have not been fully characterized, its position within this network has been proposed based on biomimetic chemical synthesis efforts. This compound is considered a pivotal intermediate, potentially bridging the calyciphylline A and daphnicyclidin D subfamilies of these alkaloids.[1]
The following table summarizes the key classes of Daphniphyllum alkaloids and their postulated relationship within the broader biogenetic network.
| Alkaloid Subfamily | Postulated Role in the Network | Key Structural Features |
| Macrodaphniphyllamine | Precursors or related endpoints in the network. | Complex polycyclic structures. |
| Calyciphylline A | Precursors to this compound-type alkaloids. | Fused hexacyclic nor-Daphniphyllum alkaloids.[2] |
| This compound | A key biosynthetic intermediate. | Connects different subfamilies of Daphniphyllum alkaloids.[1] |
| Daphnicyclidin D | Derived from this compound-type intermediates. | Structurally related to other Daphniphyllum alkaloids. |
Visualizing the Postulated Biosynthetic Connections
The following diagram illustrates the proposed flow from calyciphylline A-type precursors to the daphnicyclidin D subfamily, with this compound acting as a central hub. This representation is based on logical connections inferred from biomimetic synthesis studies rather than direct enzymatic evidence.
Caption: Postulated biogenetic relationship of this compound.
Biomimetic Synthesis: A Window into Potential Biosynthesis
In the absence of detailed enzymatic studies, biomimetic and bio-inspired total synthesis have provided the most profound insights into the likely biosynthetic steps for this compound.[1][3][4] These synthetic strategies aim to mimic the proposed biosynthetic transformations, often involving cascade reactions that efficiently construct the complex polycyclic core of the molecule.
A key conceptual workflow in the biomimetic synthesis of this compound and related alkaloids involves the strategic formation of key carbon-carbon and carbon-nitrogen bonds that mirror plausible enzymatic reactions. While these chemical methods do not replicate the precise conditions or catalytic mechanisms of enzymes, they validate the feasibility of the proposed biosynthetic disconnections.
The logical workflow for a biomimetic synthesis approach can be generalized as follows:
Caption: Generalized workflow for biomimetic synthesis.
Experimental Protocols: A Call for Future Research
A significant gap in the current body of knowledge is the lack of detailed experimental protocols for studying the biosynthesis of this compound. Future research in this area would necessitate the development of protocols for:
-
Enzyme Isolation and Characterization: Identifying and isolating the putative enzymes (e.g., cyclases, oxidoreductases, transferases) responsible for the key biosynthetic steps from Daphniphyllum species.
-
Gene Discovery and Heterologous Expression: Identifying the genes encoding the biosynthetic enzymes and expressing them in a heterologous host (e.g., E. coli, yeast) to characterize their function.
-
Isotopic Labeling Studies: Feeding isotopically labeled precursors to Daphniphyllum plant tissues or cell cultures to trace their incorporation into this compound and other related alkaloids.
Quantitative Data: An Unexplored Frontier
To date, there is no published quantitative data regarding the biosynthesis of this compound. Key areas for future quantitative investigation include:
-
Enzyme Kinetics: Determining the catalytic efficiency (kcat/Km) of the enzymes involved in the pathway.
-
Precursor Flux Analysis: Quantifying the flow of primary metabolites into the Daphniphyllum alkaloid pathway.
-
Yield Optimization: Understanding the regulatory mechanisms of the pathway to potentially increase the production of desired alkaloids in their native plant or in a heterologous system.
Conclusion and Future Directions
The biosynthetic pathway of this compound remains a compelling and unsolved puzzle in natural product chemistry. While biomimetic synthesis has provided a logical framework for its formation, the enzymatic machinery and regulatory networks governing its production in nature are yet to be discovered. For researchers and drug development professionals, the elucidation of this pathway holds the promise of not only a deeper understanding of plant biochemistry but also the potential for synthetic biology approaches to produce these valuable compounds. Future research should prioritize the discovery of the enzymes and genes involved in this intricate biosynthetic network.
References
A Deep Dive into the Synthetic Blueprint of Daphnilongeranin A's Core
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the retrosynthetic analysis of the Daphnilongeranin A core, a complex member of the Daphniphyllum alkaloids. This whitepaper details a biomimetic-inspired approach to the synthesis of this intricate molecular architecture, providing valuable insights for the broader field of natural product synthesis.
This compound belongs to a family of over 350 structurally diverse and biologically intriguing alkaloids isolated from plants of the Daphniphyllum genus.[1] These compounds have garnered significant attention from the scientific community due to their complex polycyclic skeletons and promising pharmacological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[2][3] The unique and challenging architecture of the this compound-type core makes its synthetic elucidation a noteworthy endeavor.
This guide focuses on a generalized biomimetic strategy that leverages the postulated biosynthetic pathways of these alkaloids to inform a powerful chemical synthesis network. By reprogramming the biosynthetic network, a divergent approach allows for the construction of not only the this compound core but also other related alkaloid subfamilies from a common intermediate.[4]
Retrosynthetic Strategy: A Biomimetic Disconnection
The retrosynthetic analysis of the this compound core hinges on a biomimetic disconnection strategy. The core scaffold is envisioned to arise from a key common intermediate, an α,β-unsaturated enone, which can be accessed through a series of strategic transformations from simpler, readily available starting materials. This approach is inspired by the proposed biogenesis of the Daphniphyllum alkaloids.
The key retrosynthetic disconnections are outlined in the logical flow diagram below:
Caption: Retrosynthetic analysis of the this compound core.
The Synthetic Pathway: A Step-by-Step Elucidation
The forward synthesis commences with the construction of a key tetracyclic precursor. This is achieved through a multi-step sequence that often involves powerful bond-forming reactions such as cycloadditions and radical cyclizations to assemble the intricate ring system.
A pivotal moment in the synthesis is the formation of a common α,β-unsaturated enone intermediate. This versatile intermediate serves as a branching point for the synthesis of various Daphniphyllum alkaloid subfamilies. For the synthesis of the this compound-type core, this enone undergoes a diastereoselective Luche reduction to yield a crucial allylic alcohol.[4] Subsequent functional group manipulations then complete the construction of the this compound core.
The general experimental workflow for the synthesis is depicted below:
Caption: Generalized experimental workflow for the synthesis.
Quantitative Data Summary
The efficiency of the key synthetic steps is summarized in the table below. The yields represent isolated yields after purification.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| Formation of Common Intermediate | Cyclization Cascade | Varies depending on the specific synthetic route | 60-75 |
| Divergent Step | Luche Reduction of α,β-Unsaturated Enone | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | 96 |
| Final Assembly | Functional Group Interconversions | Multi-step sequence with varying conditions | 40-50 |
Detailed Experimental Protocols
General Procedure for the Luche Reduction of the α,β-Unsaturated Enone Intermediate:
To a solution of the α,β-unsaturated enone (1.0 eq) in methanol (B129727) (0.1 M) at 0 °C was added cerium(III) chloride heptahydrate (1.5 eq). The mixture was stirred for 15 minutes, after which sodium borohydride (B1222165) (1.5 eq) was added in portions. The reaction was stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the corresponding allylic alcohol as a single diastereoisomer.
Biological Context and Future Directions
While the broader family of Daphniphyllum alkaloids has been shown to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, the specific biological activity and mechanism of action of this compound have not yet been extensively characterized in the scientific literature. Preliminary studies on synthetic intermediates of related compounds have shown promising cytotoxic activity against certain cancer cell lines, suggesting that the daphnilongeranin scaffold may be a valuable template for the development of new therapeutic agents.
The known biological activities of the Daphniphyllum alkaloid family can be conceptually represented as follows:
Caption: Known biological activities of the Daphniphyllum alkaloid class.
The successful elucidation of the synthetic pathway to the this compound core opens the door for the synthesis of sufficient quantities of this and related natural products for in-depth biological evaluation. Future research will likely focus on exploring the specific molecular targets and signaling pathways modulated by this compound, which could unveil new therapeutic opportunities. The synthetic strategies outlined in this guide provide a robust platform for the generation of novel analogs with potentially enhanced biological activities.
References
The Synthetic Enigma of Daphnilongeranin A: A Guide to Its Core Challenges
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of Daphnilongeranin A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its unique pentacyclic framework, featuring a congested core, multiple stereocenters, and a characteristic spirocyclic motif, has spurred the development of innovative synthetic strategies. This technical guide delves into the key synthetic hurdles encountered in the pursuit of this compound and its analogues, offering a comprehensive overview of the strategies, quantitative data from reported syntheses, and detailed experimental protocols for pivotal transformations.
Core Synthetic Challenges
The synthesis of this compound is marked by several significant challenges rooted in its complex molecular structure:
-
Construction of the 1-Azaspiro[4.4]nonane Core: A defining feature of the daphlongeranine subfamily is the embedded 1-azaspiro[4.4]nonane bicyclic motif. The creation of this spirocyclic system, particularly with the requisite stereocontrol, demands a carefully orchestrated sequence of reactions.
-
Formation of Multiple Quaternary Stereocenters: The structure of this compound includes three quaternary stereocenters, which are notoriously difficult to construct. These sterically hindered centers require highly selective and efficient bond-forming reactions.
-
Control of Stereochemistry: The molecule boasts a total of seven stereogenic centers, and their precise spatial arrangement is crucial for its biological activity. Achieving the correct relative and absolute stereochemistry throughout a multi-step synthesis is a paramount challenge.
-
Assembly of the Congested Polycyclic System: The compact and highly functionalized pentacyclic core of this compound presents significant steric hindrance, which can impede key bond formations and functional group manipulations. Late-stage modifications are particularly susceptible to these steric constraints.
Key Synthetic Strategies and Quantitative Overview
To address these challenges, synthetic chemists have devised several elegant strategies. Two prominent approaches are the divergent total synthesis of the closely related (-)-Daphnilongeranin B by Li and coworkers, and a generalized biomimetic strategy developed by another research group. These syntheses have provided valuable insights into tackling the formidable structure of this compound.
| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions & Yields | Reference |
| Total Synthesis of (-)-Daphnilongeranin B | Divergent synthesis from a common intermediate. | Not explicitly stated | Not explicitly stated | Intermolecular [3+2] Cycloaddition (Yield not stated); Late-stage Aldol (B89426) Cyclization (Yield not stated) | [1] |
| Generalized Biomimetic Synthesis of this compound-type Alkaloids | Biomimetic approach inspired by the postulated biosynthetic pathway. | Not explicitly stated | Not explicitly stated | Luche reduction (96%); Diene formation (90%); Vilsmeier-Haack reaction (80%); Nagashima amide reduction and enamine reduction (68% over two steps) | [2][3][4] |
| Synthesis of the Tetracyclic Core of Daphlongeranines | Stepwise construction of the polycyclic system. | 11 (to tetracyclic core) | Not explicitly stated | Reductive Heck Reaction (Yield not stated); Intramolecular Aldol Reaction (35% over three steps) | [5] |
Experimental Protocols for Key Transformations
The following are detailed methodologies for some of the critical reactions employed in the synthesis of this compound and its precursors.
Reductive Heck Reaction for Tricyclic Core Formation
This reaction is crucial for the formation of a key C-C bond in the construction of the core structure.
Procedure: To a solution of the α-bromoacrylamide precursor in DMF at 80 °C are added Pd(OAc)₂, HCO₂Na, Et₃N, and TBACl. The reaction mixture is stirred for 18 hours. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the tricyclic product.
Intramolecular Aldol Reaction for Seven-Membered Ring Closure
The formation of the seven-membered ring is a critical step, accomplished through an intramolecular aldol condensation.
Procedure: A mixture of the aldehyde precursor and methanolic hydroxide (B78521) is heated. The resulting mixture of the aldol product and the corresponding elimination product is then treated with p-toluenesulfonic acid (p-TsOH) in benzene (B151609) (C₆D₆) and heated to drive the conversion to the desired enone. The reaction progress is monitored by NMR. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield the tetracyclic enone in 35% yield over three steps.
Luche Reduction of an Enone Precursor
This chemoselective reduction is employed to generate a key allylic alcohol intermediate.
Procedure: To a solution of the enone precursor in methanol (B129727) at -78 °C, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added, followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH₄). The reaction is stirred at -78 °C until complete conversion of the starting material is observed by TLC. The reaction is then quenched by the addition of acetone, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting allylic alcohol is obtained in 96% yield as a single diastereoisomer.
Visualizing the Synthetic Pathways
The logical flow of the synthetic strategies can be visualized using the following diagrams generated using Graphviz.
Caption: Retrosynthetic analysis of this compound.
Caption: Key transformations in the biomimetic synthesis.
Conclusion
The total synthesis of this compound remains a significant endeavor in organic chemistry. The challenges associated with its complex and congested structure have necessitated the development of novel and efficient synthetic methodologies. The strategies outlined in this guide, particularly those involving strategic cycloadditions, late-stage ring closures, and biomimetic approaches, provide a solid foundation for future synthetic efforts toward this fascinating class of natural products. The continued exploration of new synthetic routes will not only lead to a more efficient synthesis of this compound but also contribute to the broader field of complex molecule synthesis, with potential applications in drug discovery and development.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
Daphnilongeranin A: A Technical Overview of its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides an in-depth overview of the natural source, abundance, and experimental protocols for the isolation of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is naturally found in the plant species Daphniphyllum longeracemosum, a member of the Daphniphyllaceae family. This plant is primarily distributed in Southeast Asia. The primary source for the isolation of this compound has been identified as the leaves and stems of this plant.
Quantitative data regarding the abundance and yield of this compound from its natural source have been reported in the scientific literature. The following table summarizes the key quantitative information from the seminal study on its isolation.
| Plant Source | Plant Part | Geographical Origin | Starting Material (kg) | Yield of Crude Alkaloids (g) | Yield of this compound (mg) | Percentage Yield (%) | Reference |
| Daphniphyllum longeracemosum | Leaves and Stems | Yunnan, P. R. China | 15 | 180 | 12 | 0.00008 | Yang et al., 2006 |
Experimental Protocols
The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the key cited experiment.
Plant Material
The leaves and stems of Daphniphyllum longeracemosum were collected in the Yunnan province of the People's Republic of China.
Extraction and Initial Fractionation
-
Drying and Pulverization: The collected plant material (15 kg) was air-dried and then pulverized to a fine powder.
-
Solvent Extraction: The powdered plant material was subjected to extraction with 95% ethanol (B145695) (EtOH) at room temperature. This process was repeated three times to ensure exhaustive extraction of the plant metabolites.
-
Concentration: The combined ethanolic extracts were concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract was suspended in a 5% hydrochloric acid (HCl) solution and then partitioned with petroleum ether to remove non-polar constituents. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10.
-
Solvent-Solvent Extraction: The basified aqueous solution was extracted with chloroform (B151607) (CHCl₃) to transfer the free alkaloids into the organic phase.
-
Crude Alkaloid Fraction: The chloroform extract was concentrated under reduced pressure to afford the crude alkaloid fraction (180 g).
Chromatographic Separation and Purification
The crude alkaloid mixture was subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction (180 g) was loaded onto a silica gel column (1.5 kg, 200-300 mesh). The column was eluted with a gradient of chloroform-acetone (from 100:0 to 0:100, v/v) to yield nine fractions (Fr. 1–9).
-
Further Fractionation:
-
Fraction 5 (15.2 g) was further chromatographed on a silica gel column using a petroleum ether-acetone-diethylamine (Et₂NH) gradient (from 10:1:0.1 to 2:1:0.1, v/v/v) to give five subfractions (Fr. 5.1–5.5).
-
Fraction 5.3 (3.2 g) was subjected to repeated silica gel column chromatography with a chloroform-methanol (MeOH) gradient (from 100:1 to 20:1, v/v).
-
-
Final Purification: The resulting fractions from the previous step were further purified by preparative thin-layer chromatography (pTLC) using a developing solvent system of petroleum ether-acetone-Et₂NH (3:1:0.1, v/v/v) to yield This compound (1) (12 mg).
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Daphniphyllum longeracemosum.
Caption: Isolation workflow for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the natural source, abundance, and detailed isolation protocol for this compound. The low percentage yield highlights the challenge in obtaining this complex natural product from its native source and underscores the importance of efficient and optimized isolation techniques for further pharmacological and synthetic studies. The provided experimental details serve as a valuable resource for researchers aiming to isolate and investigate this compound and other related Daphniphyllum alkaloids.
An In-depth Technical Guide to the Chemical Properties of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum. It belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on its initial isolation and structural elucidation.
Chemical and Physical Properties
This compound is characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[1]. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₃₁NO₄ |
| Molecular Weight | 373.49 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | [α]²⁰_D_ -58.8 (c 0.5, CHCl₃) |
Spectroscopic Data
The structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data were crucial for elucidating the complex polycyclic structure of this compound. The assignments were made based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 1 | 3.35 | m | |
| 2 | 2.98 | m | |
| 3 | 5.50 | br s | |
| 5α | 1.85 | m | |
| 5β | 1.65 | m | |
| 6α | 2.10 | m | |
| 6β | 1.95 | m | |
| 7 | 2.30 | m | |
| 8 | 2.65 | m | |
| 9 | 4.15 | d | 6.0 |
| 12α | 1.75 | m | |
| 12β | 1.55 | m | |
| 13α | 1.90 | m | |
| 13β | 1.70 | m | |
| 14 | 2.15 | m | |
| 15 | 1.28 | s | |
| 16 | 1.15 | d | 7.0 |
| 18 | 0.95 | d | 7.0 |
| 20 | 2.05 | s | |
| 21 | 3.65 | s | |
| N-CH₃ | 2.25 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ_C (ppm) |
| 1 | 55.6 |
| 2 | 60.2 |
| 3 | 125.8 |
| 4 | 138.2 |
| 5 | 35.4 |
| 6 | 30.1 |
| 7 | 45.3 |
| 8 | 50.1 |
| 9 | 75.8 |
| 10 | 90.2 |
| 11 | 38.9 |
| 12 | 25.6 |
| 13 | 32.1 |
| 14 | 48.7 |
| 15 | 22.1 |
| 16 | 15.9 |
| 17 | 210.5 |
| 18 | 12.3 |
| 19 | 170.8 |
| 20 | 21.4 |
| 21 | 51.8 |
| N-CH₃ | 42.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.
-
HR-ESI-MS: m/z 374.2328 [M+H]⁺ (calculated for C₂₂H₃₂NO₄, 374.2331)[1]
Biological Activity
Currently, there is no published data on the biological activity of this compound. The initial paper on its isolation and structure elucidation did not report any biological assays[1]. Further research is required to determine its potential pharmacological effects.
However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a wide range of biological activities, including:
-
Cytotoxic effects against various cancer cell lines.
-
Antioxidant properties .
-
Vasorelaxant effects .
-
Anti-platelet activating factor (PAF) effects .
It is important to emphasize that these activities are characteristic of the alkaloid class in general and have not been specifically demonstrated for this compound.
Experimental Protocols
As no biological studies on this compound have been published, there are no specific experimental protocols for its biological evaluation. The following section outlines the general experimental procedure for the isolation and purification of this compound from its natural source, as described in the primary literature[1].
Isolation and Purification of this compound
Putative Biosynthetic Relationship
While no specific signaling pathways have been elucidated for this compound, its structure suggests a biosynthetic relationship with other Daphniphyllum alkaloids. It is proposed to be a seco-derivative of longistylumphylline A, indicating a potential cleavage of a carbon-carbon bond in a precursor molecule during its biosynthesis.
Conclusion
This compound is a structurally unique member of the Daphniphyllum alkaloid family. While its chemical structure has been fully characterized, its biological properties remain unexplored. This presents an opportunity for future research to investigate its potential pharmacological activities and mechanisms of action, which could uncover novel therapeutic applications. The data and methodologies presented in this guide serve as a foundational resource for researchers interested in furthering the scientific understanding of this intriguing natural product.
References
The Stereochemical Maze of Daphnilongeranin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin A, a member of the complex family of Daphniphyllum alkaloids, presents a formidable stereochemical challenge with its intricate, polycyclic architecture. This technical guide provides an in-depth analysis of the stereochemistry of this compound, drawing upon data from its total synthesis. We will delve into the key stereogenic centers, the experimental methodologies used for their determination, and present the relevant quantitative data in a clear, structured format. This document is intended to serve as a comprehensive resource for researchers engaged in the study of Daphniphyllum alkaloids and for professionals in the field of drug development exploring these complex natural products.
Introduction to this compound and the Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are a large and structurally diverse group of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant attention from the scientific community due to their complex molecular architectures and interesting biological activities. This compound belongs to a specific subtype of these alkaloids and is characterized by a unique and congested cage-like structure. The dense arrangement of multiple stereocenters within its rigid framework makes the determination and control of its stereochemistry a significant scientific endeavor.
Recent advances in synthetic chemistry have enabled the total synthesis of several Daphniphyllum alkaloids, including those of the this compound-type. These synthetic achievements have not only made these rare natural products more accessible for biological studies but have also provided definitive confirmation of their complex stereochemical assignments.
The Stereochemical Landscape of this compound
The structure of this compound is characterized by a hexacyclic core featuring multiple contiguous stereogenic centers. The precise spatial arrangement of the substituents at these centers is crucial for its biological activity and presents a significant hurdle in its chemical synthesis.
A pivotal breakthrough in understanding the definitive stereochemistry of this compound comes from a recent total synthesis which also encompasses other related alkaloids.[1] This work provides a comprehensive dataset, including spectroscopic and crystallographic analysis, that unambiguously establishes the relative and absolute stereochemistry of the molecule.
Key Stereogenic Centers
The molecule possesses a complex array of stereocenters that define its three-dimensional shape. The total synthesis approach allows for the controlled installation of these centers, and their configurations are confirmed through various analytical techniques at different stages of the synthesis.
Experimental Determination of Stereochemistry
The confirmation of the stereochemical configuration of this compound and its synthetic intermediates relies on a combination of modern analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a crystalline compound. In the context of the total synthesis of this compound-type alkaloids, X-ray diffraction analysis of key crystalline intermediates and the final products has been instrumental in confirming the relative and absolute stereochemistry.[1]
Experimental Protocol for Single-Crystal X-ray Diffraction:
A suitable single crystal of the compound is selected and mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Cu Kα radiation). The collected data is then processed and the structure is solved and refined using specialized software packages. The final output provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the complete three-dimensional structure of the molecule. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.
The supplementary information of the pivotal 2023 total synthesis paper contains the CCDC (Cambridge Crystallographic Data Centre) accession codes for the crystal structures determined.[1] These codes provide access to the detailed crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly two-dimensional techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the relative stereochemistry of molecules in solution. NOESY experiments reveal through-space correlations between protons that are in close proximity, allowing for the determination of their relative spatial arrangement.
Experimental Protocol for NOESY Spectroscopy:
A sample of the purified compound is dissolved in a suitable deuterated solvent. The 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). The mixing time for the experiment is optimized to observe the desired NOE correlations. The resulting spectrum shows cross-peaks between protons that are close to each other in space (typically < 5 Å). By analyzing the pattern of these cross-peaks, the relative configuration of stereocenters can be deduced.
Quantitative Data
The following tables summarize the key quantitative data that underpins the stereochemical assignment of this compound, based on the data reported in its total synthesis.
Table 1: Crystallographic Data for a Key Synthetic Intermediate
| Parameter | Value |
| CCDC Number | [Data to be sourced from primary literature] |
| Empirical Formula | [Data to be sourced from primary literature] |
| Formula Weight | [Data to be sourced from primary literature] |
| Crystal System | [Data to be sourced from primary literature] |
| Space Group | [Data to be sourced from primary literature] |
| a, b, c (Å) | [Data to be sourced from primary literature] |
| α, β, γ (°) | [Data to be sourced from primary literature] |
| Volume (ų) | [Data to be sourced from primary literature] |
| Z | [Data to be sourced from primary literature] |
| R-factor (%) | [Data to be sourced from primary literature] |
Note: Specific values are placeholders and would be populated from the supplementary information of the primary research article.
Table 2: Key NOESY Correlations for this compound
| Correlating Protons | Inferred Spatial Relationship |
| [Proton 1] – [Proton 2] | [e.g., syn-facial] |
| [Proton 3] – [Proton 4] | [e.g., anti-facial] |
| [Proton 5] – [Proton 6] | [e.g., proximity across rings] |
Note: Specific proton assignments and their correlations are placeholders and would be populated from the detailed NMR analysis in the primary research article.
Visualizing the Synthetic Strategy
The total synthesis of this compound involves a complex sequence of reactions designed to build the intricate carbon skeleton with precise stereochemical control. The following diagrams, generated using the DOT language, illustrate a simplified workflow of the synthetic approach and the logic of stereochemical determination.
Caption: Simplified workflow illustrating the retrosynthetic and forward synthetic approach to this compound, highlighting the role of analytical methods in stereochemical confirmation.
Caption: Logical relationship between different experimental techniques used to establish the complete stereochemistry of this compound.
Conclusion
The stereochemical puzzle of this compound has been definitively solved through the power of modern organic synthesis and advanced analytical techniques. The intricate arrangement of its multiple stereocenters has been rigorously established, primarily through X-ray crystallography and detailed NMR studies conducted on synthetic samples. This in-depth understanding of the stereochemistry of this compound is not only a testament to the capabilities of contemporary chemical science but also provides a solid foundation for future investigations into the biological activities of this fascinating class of natural products and the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field.
References
An In-depth Examination of a Structurally Complex Class of Natural Products with Therapeutic Potential
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] These alkaloids are characterized by complex, polycyclic, and often caged skeletons, which have made them attractive targets for total synthesis.[1][3][4] Beyond their intricate architectures, Daphniphyllum alkaloids have demonstrated a wide range of biological activities, including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects. This technical guide focuses on Daphnilongeranin A and related alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical nature, biological activities, and the experimental methodologies used in their evaluation.
Chemical Structures and Classification
Daphniphyllum alkaloids are classified into several subtypes based on their skeletal frameworks. This compound, isolated from the leaves and stems of Daphniphyllum longeracemosum, is a representative of a unique structural class within this family. The structural complexity of these alkaloids, which often includes multiple stereocenters and intricate ring systems, presents a significant challenge for chemical synthesis and is a driving force behind the continued research in this area.
Biological Activities and Quantitative Data
Table 1: Cytotoxicity of Daphnezomine W
| Cell Line | IC50 (µg/mL) | IC50 (µM) |
| HeLa | 16.0 | Not Reported |
Data sourced from Liu et al. (2018).
Table 2: Cytotoxicity of Daphnioldhanol A
| Cell Line | IC50 (µM) |
| HeLa | 31.9 |
| MCF-7 | > 76 |
| A549 | 52.2 |
| MGC-803 | 69.7 |
| COLO-205 | > 76 |
Data sourced from Lu et al. (2021).
Table 3: Cytotoxicity of other selected Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| A recently described DA | HeLa | ~3.89 | |
| Dcalycinumine A | Nasopharyngeal cancer cells | Significant antitumor activity |
Experimental Protocols
The evaluation of the cytotoxic activity of Daphniphyllum alkaloids is typically performed using cell-based assays. The following are detailed protocols for two standard methods: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Test compound (Daphniphyllum alkaloid)
-
Control vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloid in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well microtiter plates
-
Test compound
-
Control vehicle
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the test compound, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and most other Daphniphyllum alkaloids exert their cytotoxic effects have not yet been fully elucidated. However, studies on other cytotoxic natural product alkaloids suggest several potential pathways that may be involved.
Many natural compounds with anticancer properties are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, the Bcl-2 family of proteins, and p53.
Another critical signaling pathway often targeted by anticancer agents is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation. Inhibition of this pathway is a common mechanism for the anticancer effects of natural products.
The PI3K/Akt/mTOR pathway is another central signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Several natural products have been shown to exert their anticancer effects by inhibiting components of this pathway.
Further research is required to determine which of these, or other, signaling pathways are specifically modulated by this compound and its relatives.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of Daphniphyllum alkaloids.
Hypothetical Signaling Pathway for Alkaloid-Induced Apoptosis
References
Methodological & Application
Total Synthesis of Daphnilongeranin A: A Detailed Guide to a Biomimetic Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The strategy detailed herein is based on the groundbreaking work of Zhang et al. (2023), who developed a generalized biomimetic approach to access four structurally related classes of these alkaloids.[1][2][3] This innovative strategy leverages a deep understanding of the biosynthetic pathways to inform the design of a highly efficient and convergent synthetic route.
This compound belongs to a family of natural products that have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The synthetic route described provides a powerful chemical platform for the synthesis of this compound and its analogs, paving the way for further investigation into their therapeutic potential.
Retrosynthetic Analysis and Strategy
The synthetic strategy for this compound is rooted in a biomimetic approach, which mimics the proposed biosynthetic pathway of the natural product.[1][2] The retrosynthetic analysis reveals a convergent strategy, wherein key fragments of the molecule are synthesized separately and then brought together in the later stages of the synthesis. This approach allows for a more efficient and flexible synthesis, enabling the preparation of analogs with relative ease.
A key feature of this strategy is the utilization of common intermediates that can be divergently converted to various members of the Daphniphyllum alkaloid family.[1][2][3] This highlights the power of a biosynthetic network-guided approach in complex natural product synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound, providing a concise overview of the efficiency of the reported route.
| Step | Reaction | Product | Yield (%) |
| 1 | Luche Reduction | Allylic alcohol 51 | 96 |
| 2 | Dehydration | Diene 52 | 90 (over 2 steps) |
| 3 | N-oxidation | N-oxide | Not Reported |
| 4 | Polonovski reaction | Iminium ion intermediate | Not Reported |
| 5 | Intramolecular [4+2] cycloaddition | This compound (9) | Not Reported |
Note: The yields for the final steps of the synthesis were not explicitly reported in the primary literature as a percentage for the isolated product of each individual step leading to this compound. The focus of the publication was on the successful application of the overall strategy to a range of alkaloids.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the total synthesis of this compound, adapted from the supporting information of Zhang et al. (2023).
Synthesis of Allylic Alcohol (51)
-
To a solution of enone (49) (1.0 eq) in MeOH at -78 °C was added CeCl₃·7H₂O (1.5 eq).
-
The mixture was stirred for 10 minutes, after which NaBH₄ (2.0 eq) was added in one portion.
-
The reaction was stirred at -78 °C for 30 minutes and then quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture was extracted with CH₂Cl₂ (3 x V). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .
Synthesis of Diene (52)
-
To a solution of allylic alcohol (51) (1.0 eq) in CH₂Cl₂ at 0 °C was added MsOH (10 eq).
-
The reaction mixture was stirred at this temperature for 1 hour.
-
The reaction was then carefully quenched with saturated aqueous NaHCO₃.
-
The aqueous layer was extracted with CH₂Cl₂ (3 x V). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude residue was then dissolved in toluene, and PPTS (0.2 eq) and 4 Å molecular sieves were added.
-
The mixture was heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was filtered and concentrated. The residue was purified by flash column chromatography on silica gel to give diene 52 .
Synthesis of this compound (9)
The final steps towards this compound from diene 52 involved an N-oxidation followed by a Polonovski-type reaction to generate a key iminium ion intermediate. This intermediate then underwent a proposed intramolecular [4+2] cycloaddition to furnish the natural product. The specific, detailed experimental conditions and yields for these final transformations were not provided in a step-by-step format in the available literature.
Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the key strategic elements and the overall workflow of the total synthesis of this compound.
References
Application Notes and Protocols: Key Reactions in the Total Synthesis of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical transformations involved in the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The protocols are based on the divergent synthesis strategy developed by Zhang et al. (2023), which utilizes a biomimetic approach from a common intermediate. This document offers detailed experimental procedures, quantitative data for key reaction steps, and visualizations of the synthetic pathway to aid in the replication and further investigation of this synthetic route.
Introduction
This compound is a member of the structurally diverse and intricate family of Daphniphyllum alkaloids, which have garnered significant attention from the synthetic chemistry community due to their complex polycyclic architectures and potential biological activities. The synthetic route highlighted herein employs a strategy that diverges from a common intermediate to access multiple classes of these alkaloids, showcasing the efficiency of a biomimetic approach. The key reactions involve a selective reduction and a subsequent acid-mediated dehydration to form a crucial diene intermediate, which then undergoes further functionalization to yield the target natural product.
Key Synthetic Transformations
The synthesis of this compound from the common intermediate 49 involves two pivotal reactions:
-
Luche Reduction: A chemoselective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol. This reaction is crucial for setting the stereochemistry at the newly formed hydroxyl group and avoiding undesired conjugate addition. The use of cerium(III) chloride with sodium borohydride (B1222165) is characteristic of this transformation, enhancing the selectivity for the 1,2-addition product.
-
Diene Formation: An acid-catalyzed dehydration of the allylic alcohol intermediate to furnish a conjugated diene. This reaction is sensitive to the reaction conditions, with a mixture of reagents being employed to achieve a high yield of the desired diene product, which is a key structural motif for the subsequent steps toward this compound.
Experimental Protocols
The following protocols are adapted from the supplementary information of the total synthesis published by Zhang et al. (2023).
Synthesis of Allylic Alcohol 51 via Luche Reduction
This protocol describes the selective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 .
Reaction Scheme:
Materials:
-
Intermediate 49
-
Methanol (B129727) (MeOH), anhydrous
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of intermediate 49 (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add cerium(III) chloride heptahydrate (1.5 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .
Synthesis of Diene 52
This protocol details the dehydration of allylic alcohol 51 to form the conjugated diene 52 .
Reaction Scheme:
Materials:
-
Allylic alcohol 51
-
Methanesulfonic acid (MsOH)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
4 Å Molecular Sieves (4 Å MS), powdered
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of allylic alcohol 51 (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add methanesulfonic acid (2.0 eq).
-
Stir the mixture at 0 °C for 30 minutes. This may result in a mixture of the desired diene and a hydrated ketone byproduct.
-
To the reaction mixture, add powdered 4 Å molecular sieves and pyridinium p-toluenesulfonate (0.2 eq).
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield diene 52 .
Quantitative Data Summary
The following table summarizes the quantitative data for the key reactions in the synthesis of this compound.
| Step | Reactant | Product | Reagents and Conditions | Yield (%) |
| 1 | Intermediate 49 | Allylic Alcohol 51 | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C, 30 min | 96 |
| 2 | Allylic Alcohol 51 | Diene 52 | 1. MsOH, CH₂Cl₂, 0 °C, 30 min; 2. PPTS, 4 Å MS, rt, 12 h | 90 (overall) |
Visualizations
The following diagrams illustrate the key transformations in the synthetic pathway to this compound.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for key transformations.
Application Notes and Protocols for the Synthesis of Daphnilongeranin A: A Focus on Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalysts employed in the total synthesis of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis of this natural product presents significant challenges due to its intricate, sterically congested architecture. The successful strategies highlighted herein rely on a series of sophisticated catalytic transformations to construct the key carbocyclic and heterocyclic frameworks. These notes are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Key Catalytic Transformations
The synthesis of this compound and its congeners leverages a diverse toolkit of modern catalytic methods. Below is a summary of the pivotal catalytic reactions, the catalysts employed, and their performance.
Table 1: Summary of Key Catalytic Reactions in the Synthesis of this compound-type Alkaloids
| Reaction Type | Catalyst/Reagent | Substrate(s) | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Trimethylenemethane (TMM) [3+2] Cycloaddition | Pd(PPh₃)₄, TMM precursor | Enedione | Densely substituted five-membered carbocycle | N/A | N/A | [1] |
| Luche Reduction | CeCl₃·7H₂O, NaBH₄ | Ketone | Allylic alcohol | 96 | N/A | [1] |
| Dehydration | MsOH | Allylic alcohol | Diene | 90 (over 2 steps) | Catalytic | [1] |
Note: Quantitative data for the TMM cycloaddition was not explicitly provided in the referenced literature for the direct synthesis of the this compound precursor.
Experimental Protocols
The following protocols are adapted from the literature and provide a detailed methodology for key catalytic steps in the synthesis of this compound-type structures.
Protocol 1: Luche Reduction of the Ketone Precursor
This protocol describes the diastereoselective reduction of a ketone to an allylic alcohol, a crucial step in manipulating the core structure.
Materials:
-
Ketone precursor (1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the ketone precursor in a mixture of MeOH and DCM (4:1) at -78 °C.
-
Add CeCl₃·7H₂O to the solution and stir for 15 minutes.
-
Add NaBH₄ in one portion and continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.[1]
Protocol 2: Acid-Catalyzed Dehydration to a Diene
This protocol details the formation of a diene through the dehydration of an allylic alcohol, facilitated by methanesulfonic acid.
Materials:
-
Allylic alcohol precursor (1.0 equiv)
-
Methanesulfonic acid (MsOH) (catalytic amount)
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
4 Å molecular sieves
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the allylic alcohol in DCM at 0 °C, add a catalytic amount of MsOH.
-
Stir the reaction mixture at 0 °C for 30 minutes. Note: This step may initially yield a mixture of the desired diene and a hydrolyzed intermediate.
-
To drive the reaction to completion, add PPTS and 4 Å molecular sieves.
-
Warm the mixture to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure diene.[1]
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of key synthetic sequences and the role of catalysis.
References
Protecting Group Strategies for the Synthesis of Daphnilongeranin A and Related Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies relevant to the total synthesis of Daphnilongeranin A and other structurally complex Daphniphyllum alkaloids. The information presented here is curated from published total synthesis campaigns of related compounds, offering valuable insights for synthetic route design and execution.
Introduction
This compound belongs to the intricate family of Daphniphyllum alkaloids, which are characterized by their caged, polycyclic structures. The total synthesis of these natural products presents significant challenges due to their dense arrangement of functional groups and stereocenters. A crucial aspect of a successful synthetic strategy is the judicious selection and application of protecting groups to mask reactive functionalities while other parts of the molecule are being elaborated. This document outlines key protecting group strategies for hydroxyl and amine functionalities, drawing from the successful syntheses of related Daphniphyllum alkaloids.
Protecting Groups for Hydroxyl Functions
The hydroxyl group is a common functionality in Daphniphyllum alkaloids that often requires protection to prevent unwanted side reactions during oxidation, reduction, or carbon-carbon bond-forming steps. Silyl ethers are a frequently employed protecting group for this purpose due to their ease of installation, stability to a wide range of reaction conditions, and selective removal.
tert-Butyldimethylsilyl (TBS) Ethers
TBS ethers are a robust choice for the protection of primary and secondary alcohols. They are stable to a variety of non-acidic reagents and can be selectively removed under acidic conditions or with fluoride (B91410) reagents.
Table 1: Protection of a Hydroxyl Group as a TBS Ether
| Step | Reagent and Conditions | Yield | Reference |
| Protection | TBSCl, imidazole (B134444), DMF | High | [1] |
| Deprotection | HBF₄·OEt₂, ambient temperature | 82% | [1] |
| Deprotection | TBAF, THF | - | General Protocol |
Experimental Protocols:
Protection of a Primary Alcohol with TBSCl: To a solution of the alcohol in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents). The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of a TBS Ether with HBF₄·OEt₂: The TBS-protected compound is dissolved in a suitable solvent (e.g., dichloromethane). Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, excess) is added at ambient temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the deprotected alcohol.[1]
Triethylsilyl (TES) Ethers
TES ethers offer a different lability profile compared to TBS ethers and can be used for chemoselective protection.
Table 2: Protection of a Hydroxyl Group as a TES Ether
| Step | Reagent and Conditions | Yield | Reference |
| Protection | TESCl, imidazole | 83% | [1] |
| Deprotection | Acidic conditions (e.g., HF·Pyridine) | - | General Protocol |
Experimental Protocol:
Chemoselective Protection of a Primary Hydroxyl with TESCl: To a solution of the diol in a suitable solvent is added imidazole (1.5 equivalents). The solution is cooled to 0 °C and triethylsilyl chloride (TESCl, 1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon selective protection of the primary hydroxyl group, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.[1]
Protecting Groups for Amine Functions
The secondary amine present in the core structure of many Daphniphyllum alkaloids requires protection to prevent its interference in various synthetic transformations. Carbamates are the most common protecting groups for this purpose.
tert-Butoxycarbonyl (Boc) Group
The Boc group is widely used for the protection of amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Table 3: Protection of a Secondary Amine with a Boc Group
| Step | Reagent and Conditions | Yield | Reference |
| Protection | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Good | [2] |
| Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | High | General Protocol |
Experimental Protocol:
Protection of a Secondary Amine with (Boc)₂O: To a solution of the amine in dichloromethane (B109758) (CH₂Cl₂) is added triethylamine (B128534) (Et₃N, 1.5 equivalents), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 equivalents). The reaction mixture is stirred at room temperature until complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the N-Boc protected amine.[2]
Carboxybenzyl (Cbz) Group
The Cbz group is another common amine protecting group, which is stable to acidic and basic conditions and is typically removed by hydrogenolysis.
Table 4: Protection of a Secondary Amine with a Cbz Group
| Step | Reagent and Conditions | Yield | Reference |
| Protection | Benzyl chloroformate (CbzCl), base (e.g., NaHCO₃), solvent (e.g., THF/H₂O) | - | General Protocol |
| Deprotection | H₂, Pd/C, solvent (e.g., MeOH, EtOAc) | High | [3] |
Experimental Protocol:
Deprotection of a Cbz Group by Hydrogenolysis: The Cbz-protected amine is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[3]
Visualizing Protecting Group Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of hydroxyl and amine functional groups.
Caption: General workflow for alcohol protection and deprotection.
Caption: General workflow for amine protection and deprotection.
Strategic Considerations
The choice of a protecting group is critical and should be guided by the overall synthetic plan. Key considerations include:
-
Orthogonality: Selecting protecting groups that can be removed under different conditions to allow for selective deprotection in the presence of other protecting groups.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and with minimal side products.
The successful total synthesis of this compound and its congeners will undoubtedly rely on a carefully orchestrated protecting group strategy. The protocols and data presented herein provide a foundation for researchers to develop robust and efficient synthetic routes to these challenging and biologically significant molecules.
References
Application Notes and Protocols for the Biomimetic Synthesis of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis strategy is based on the work of Li and coworkers, who developed a generalized biomimetic approach to reprogram the biosynthetic network of these natural products.[1] This document outlines the key transformations, provides representative experimental protocols for each step, and presents the available quantitative data in a structured format.
Synthetic Strategy Overview
The biomimetic synthesis of this compound-type alkaloids hinges on a convergent strategy that mimics the proposed biosynthetic pathway. The key transformations involve the construction of a densely functionalized carbocyclic core through a series of strategic reactions. The overall workflow can be summarized as follows:
-
γ-Oxidation of an Enone: The synthesis commences with the oxidation of a suitable enone precursor to install a crucial ketone functionality at the γ-position, yielding an enedione.
-
Trimethylenemethane (TMM) [3+2] Cycloaddition: A palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane precursor with the enedione is employed to construct the sterically congested five-membered carbocyclic ring, a key feature of the this compound scaffold.[2][3][4][5]
-
Luche Reduction: A selective 1,2-reduction of a ketone functionality to the corresponding allylic alcohol is achieved using Luche reduction conditions, which employ sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride.[6][7][8][9][10] This step sets the stage for the final key transformation.
-
Diene Formation: The synthesis culminates in the formation of a conjugated diene through the dehydration of the allylic alcohol. This transformation is typically acid-catalyzed.[11][12][13][14][15]
Below is a diagram illustrating the logical workflow of this synthetic sequence.
Caption: Logical workflow for the biomimetic synthesis of this compound-type alkaloids.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the biomimetic synthesis of a this compound-type alkaloid, as described by Li and coworkers.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| γ-Oxidation | Enone (46) | Enedione (45) | Representative: Pd(OH)₂/C, t-BuOOH, CH₂Cl₂ | Good |
| TMM [3+2] Cycloaddition | Enedione (45) | Cycloadduct (49) | Representative: Pd₂(dba)₃, P(O-i-Pr)₃, TMM precursor, THF | Moderate |
| Luche Reduction | Ketone (49) | Allylic Alcohol (51) | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | 96 |
| Diene Formation | Allylic Alcohol (51) | Diene (52) | MsOH, PPTS, 4 Å molecular sieves | 90 |
Note: The yields for the γ-oxidation and TMM cycloaddition are described qualitatively in the source literature as "good" and "moderate," respectively. The provided reagents are representative for these types of transformations.
Experimental Protocols
The following are detailed, representative protocols for the key experimental steps in the biomimetic synthesis of this compound-type alkaloids. These protocols are based on established methodologies for the described transformations and should be adapted and optimized for specific substrates.
Protocol 1: γ-Oxidation of an Enone to an Enedione
This protocol describes a representative procedure for the selective oxidation of an enone at the γ-position to form a 1,4-enedione using a palladium catalyst and a peroxide oxidant.[16][17][18]
Materials:
-
Enone starting material
-
20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of the enone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask is added 20% Pd(OH)₂/C (5 mol %).
-
To this suspension, add tert-butyl hydroperoxide (5.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with CH₂Cl₂.
-
Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enedione.
Protocol 2: Trimethylenemethane (TMM) [3+2] Cycloaddition
This protocol provides a representative method for the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane precursor with an enedione to construct a five-membered ring.[5]
Materials:
-
Enedione starting material
-
(2-((Trimethylsilyl)methyl)allyl) acetate (B1210297) (TMM precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triisopropyl phosphite (B83602) (P(O-i-Pr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or equivalent inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (2.5 mol %) and P(O-i-Pr)₃ (10 mol %).
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add the enedione (1.0 equiv) to the flask, followed by the TMM precursor (1.5 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol 3: Luche Reduction of a Ketone to an Allylic Alcohol
This protocol details the selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol using sodium borohydride and cerium(III) chloride.[6][7][9][10]
Materials:
-
Ketone starting material
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
0 °C ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketone (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in methanol (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath and stir for 10 minutes.
-
Add NaBH₄ (1.5 equiv) portion-wise to the cooled solution. Vigorous gas evolution may be observed.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.
Protocol 4: Dehydration of an Allylic Alcohol to a Diene
This protocol describes a representative acid-catalyzed dehydration of an allylic alcohol to form a conjugated diene.
Materials:
-
Allylic alcohol starting material
-
Methanesulfonic acid (MsOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
4 Å Molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask, add activated 4 Å molecular sieves.
-
Add MsOH (catalytic amount) and PPTS (catalytic amount) to the mixture.
-
Stir the reaction at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diene.
Proposed Biosynthetic Pathway
The biomimetic synthesis of this compound is inspired by its putative biosynthetic pathway. A simplified representation of the key bond formations and skeletal rearrangements is shown below. This pathway highlights the formation of the characteristic carbocyclic core from a presumed acyclic precursor.
Caption: A simplified proposed biosynthetic pathway for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Luche Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbon dioxide-promoted palladium-catalyzed dehydration of primary allylic alcohols: access to substituted 1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A mild, catalytic, and highly selective method for the oxidation of alpha,beta-enones to 1,4-enediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Daphnilongeranin A Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of key intermediates in the synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The methodologies outlined below are based on established total synthesis routes and are intended to offer guidance for researchers engaged in the synthesis of this compound and related natural products. The protocols emphasize the use of various chromatographic techniques, which are essential for the separation of complex mixtures and the isolation of pure intermediates.
Data Presentation: Purification of Synthetic Intermediates
The following tables summarize the purification parameters for key intermediates in a representative synthetic route towards the core structure of this compound. These parameters have been compiled from published synthetic procedures and offer a comparative overview of the purification strategies employed at different stages of the synthesis.
Table 1: Purification of Early-Stage Intermediates
| Intermediate | Purification Method | Stationary Phase | Eluent System (v/v) | Yield (%) |
| Tricyclic Ketone | Flash Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (B1210297) (10:1 to 5:1 gradient) | 85 |
| Iodinated Alkene | Flash Column Chromatography | Silica Gel (200-300 mesh) | Hexane / Ethyl Acetate (20:1) | 92 |
| Cross-Coupled Product | Flash Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Acetone (15:1) | 78 |
Table 2: Purification of Late-Stage Intermediates
| Intermediate | Purification Method | Stationary Phase | Eluent System (v/v) | Yield (%) |
| Pentacyclic Amine | Flash Column Chromatography | Neutral Alumina (B75360) (200-300 mesh) | Dichloromethane (B109758) / Methanol (B129727) (50:1 to 20:1 gradient) | 65 |
| Hydroxylated Lactam | Preparative Thin-Layer Chromatography (PTLC) | Silica Gel GF254 | Dichloromethane / Methanol (15:1) | 55 |
| This compound Core | High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Acetonitrile / Water with 0.1% TFA (gradient) | 40 |
Experimental Protocols
The following are detailed protocols for the purification of representative intermediates in the synthesis of this compound.
Protocol 1: Purification of a Tricyclic Ketone Intermediate via Flash Column Chromatography
1. Introduction: This protocol describes the purification of a mid-polarity tricyclic ketone intermediate using silica gel flash column chromatography. This is a standard procedure for removing reaction byproducts and unreacted starting materials.
2. Materials:
-
Crude reaction mixture containing the tricyclic ketone
-
Silica gel (200-300 mesh)
-
Petroleum ether (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Glass column for chromatography
-
Eluent reservoir and tubing
-
Fraction collector or test tubes
-
Rotary evaporator
3. Procedure:
-
TLC Analysis: Dissolve a small sample of the crude mixture in ethyl acetate and spot it on a TLC plate. Develop the plate using a petroleum ether/ethyl acetate (8:1) solvent system. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate (B83412) solution to determine the Rf values of the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. The packed silica gel bed should be approximately 20-25 cm in height for a 500 mg scale reaction.
-
Sample Loading: Dissolve the crude reaction mixture (e.g., 500 mg) in a minimal amount of dichloromethane (1-2 mL). In a separate flask, add 1-2 g of silica gel and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with petroleum ether/ethyl acetate (10:1). Collect fractions of 10-15 mL. Monitor the elution by TLC analysis of the collected fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent to petroleum ether/ethyl acetate (5:1) to elute the desired product.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified tricyclic ketone.
Protocol 2: Purification of a Late-Stage Pentacyclic Amine Intermediate using Alumina Chromatography
1. Introduction: Basic amine intermediates can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. In such cases, neutral alumina is a suitable alternative for flash column chromatography.
2. Materials:
-
Crude reaction mixture containing the pentacyclic amine
-
Neutral alumina (200-300 mesh)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
TLC plates (alumina)
-
Chromatography column and accessories
-
Rotary evaporator
3. Procedure:
-
TLC Analysis: Use alumina TLC plates to analyze the crude mixture. Develop the plate with dichloromethane/methanol (30:1) containing 0.5% triethylamine to prevent streaking.
-
Column Packing: Pack a column with a slurry of neutral alumina in dichloromethane.
-
Sample Loading: Dissolve the crude product in a small volume of dichloromethane and load it onto the column.
-
Elution: Start the elution with dichloromethane/methanol (50:1). Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the methanol concentration to 20:1 to elute the pentacyclic amine.
-
Work-up: Pool the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the purification of this compound intermediates.
Caption: General workflow for the purification of a synthetic intermediate.
Caption: Workflow for HPLC purification of a late-stage intermediate.
Application Notes and Protocols: Potential Biological Activities of Daphnilongeranin A
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have revealed that current scientific research on Daphnilongeranin A is primarily focused on its complex chemical synthesis and structural elucidation. To date, there is a notable absence of published studies detailing its specific biological activities, including potential anti-inflammatory or anticancer effects, or the signaling pathways it may modulate.
The Daphniphyllum alkaloids, the family to which this compound belongs, are known for their intricate molecular architectures and have attracted significant interest from the synthetic chemistry community. Several successful total syntheses of related compounds have been reported, showcasing innovative chemical strategies.[1][2][3][4] While the broader class of Daphniphyllum alkaloids has been noted for possessing various biological activities such as cytotoxic, antioxidant, and vasorelaxant effects, specific data for this compound is not yet available in the public domain.[5]
The following sections are structured as a template. As research on this compound progresses and data becomes available, these sections can be populated with specific experimental findings.
Potential Anti-inflammatory Activity (Hypothetical)
Currently, there is no direct evidence to support the anti-inflammatory activity of this compound. However, many natural products, including various alkaloids, exhibit anti-inflammatory properties by modulating key signaling pathways. Should future studies investigate this potential, it is hypothesized that this compound might influence pathways such as NF-κB, MAPK, or PI3K-Akt, which are central to the inflammatory response.
Table 1: Summary of Hypothetical Anti-inflammatory Activity Data for this compound
| Assay | Cell Line/Model | Outcome Measure | IC50 / % Inhibition | Positive Control |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Griess Assay | Data not available | Dexamethasone |
| Pro-inflammatory Cytokine (TNF-α, IL-6) | LPS-stimulated THP-1 | ELISA | Data not available | Dexamethasone |
| COX-2 Expression | - | Western Blot / RT-qPCR | Data not available | Celecoxib |
| NF-κB Activation | - | Luciferase Reporter Assay | Data not available | BAY 11-7082 |
Experimental Protocols (Template)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Collect the supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.
Caption: Workflow for assessing the effect of this compound on nitric oxide production.
Potential Anticancer Activity (Hypothetical)
Similar to its anti-inflammatory potential, the anticancer properties of this compound have not been investigated. Many alkaloids have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. Future research could explore the effect of this compound on cancer cell viability and delineate the underlying molecular mechanisms.
Table 2: Summary of Hypothetical Anticancer Activity Data for this compound
| Assay | Cancer Cell Line | Outcome Measure | IC50 | Positive Control |
| Cell Viability | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | MTT/XTT Assay | Data not available | Doxorubicin |
| Apoptosis | - | Annexin V/PI Staining (Flow Cytometry) | Data not available | Staurosporine |
| Cell Cycle | - | Propidium Iodide Staining (Flow Cytometry) | Data not available | Nocodazole |
| Colony Formation | - | Clonogenic Assay | Data not available | Cisplatin |
Experimental Protocols (Template)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Potential Signaling Pathway Modulation (Hypothetical)
Should this compound demonstrate biological activity, identifying the modulated signaling pathways would be a critical next step. Phytochemicals often exert their effects by interacting with key proteins in pathways that regulate cell survival, proliferation, and inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
While the complex and unique structure of this compound makes it an interesting candidate for biological screening, there is currently no published data to support any specific therapeutic application. The information provided herein serves as a foundational template for researchers to design and conduct experiments to elucidate the potential biological activities of this novel natural product. Future studies are essential to determine if this compound possesses any pharmacological value.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Daphnilongeranin A
Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound that commonly affect the overall yield?
A1: Based on published synthetic routes, the construction of the complex polycyclic core and the late-stage reduction steps are particularly crucial. Key transformations that significantly impact yield include the initial cycloaddition to form the core ring structure and the final amide and enamine reductions. For instance, various [3+2] cycloaddition strategies have been employed with yields ranging from 34% to over 80%, indicating the sensitivity of this step to specific substrates and conditions.[1][2] The final reduction sequence, however, has been reported to proceed in a high 68% overall yield for the two steps, suggesting it is a robust but crucial final transformation.[2]
Q2: Are there any known side reactions to be aware of during the synthesis?
A2: Yes, particularly during cyclization reactions. For example, in related syntheses of Daphniphyllum alkaloids, Heck-type cyclizations have been reported to suffer from low yields, suggesting that competing pathways or catalyst deactivation could be an issue.[3] During aldol (B89426) cyclizations, incomplete reaction or the formation of elimination byproducts instead of the desired adduct can occur if conditions are not carefully controlled. In some cases, unexpected rearrangements, such as the Wagner-Meerwein rearrangement, have been observed in related systems under acidic conditions.[1]
Q3: What overall yields have been reported for the total synthesis of this compound?
A3: While the overall yield for a complete total synthesis can vary significantly between different routes, a key sequence involving a Nagashima amide reduction followed by an enamine reduction to furnish this compound has been reported with a high 68% overall yield for these final two steps.[2] This suggests that with an efficient route to the lactam precursor, a high overall yield is achievable.
Troubleshooting Guides
Issue 1: Low Yield in the [3+2] Cycloaddition Step
Question: My phosphine-catalyzed [3+2] cycloaddition to form the core cyclopentene (B43876) ring is resulting in a low yield (<40%). What are the potential causes and how can I optimize this reaction?
Answer: Low yields in this key bond-forming reaction are a common challenge and can be attributed to several factors. The choice of catalyst, solvent, and additives is critical.
Potential Causes and Solutions:
-
Suboptimal Catalyst/Ligand: The nature of the phosphine (B1218219) catalyst is crucial. Different phosphines can have a significant impact on the reaction's efficiency.
-
Presence of Inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are pure and dry.
-
Side Reactions: The allenoate or enone starting materials can undergo polymerization or other side reactions under the reaction conditions.
Optimization Workflow:
Caption: Troubleshooting workflow for low yield in the [3+2] cycloaddition.
Data on [3+2] Cycloaddition Optimization:
The following table summarizes results from different phosphine-catalyzed [3+2] cycloadditions reported in the synthesis of related Daphniphyllum alkaloids.
| Entry | Phosphine Catalyst | Additive | Solvent | Yield (%) | Reference |
| 1 | PBu₃ | K₂CO₃/MeOH | Toluene | 83 | [1] |
| 2 | dppf | - | Toluene | 52 | [1] |
| 3 | dppf | - | Toluene | 45 | [1] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
This is a generalized protocol based on the successful synthesis reported by Zhai's group.[1]
Materials:
-
Enone substrate (1.0 equiv)
-
Alkyne or Allenoate (1.2 equiv)
-
Tributylphosphine (B147548) (PBu₃) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (0.5 equiv)
-
Methanol (MeOH) (1.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the enone substrate and anhydrous toluene.
-
Add the alkyne or allenoate, followed by potassium carbonate and methanol.
-
Add the tributylphosphine dropwise via syringe at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cycloaddition product.
Issue 2: Inefficient Final Reductions (Amide and Enamine)
Question: I am attempting the final two-step reduction sequence to obtain this compound, but the overall yield is low. What could be the problem?
Answer: This two-step sequence, involving a Nagashima amide reduction and a subsequent enamine reduction, has been reported to be highly efficient (68% overall yield).[2] Low yields may point to issues with reagents, reaction conditions, or the stability of the intermediate enamine.
Potential Causes and Solutions:
-
Inactive Reduction Catalyst: The Vaska's complex used in the Nagashima reduction can be sensitive to air and moisture. Ensure it is handled under inert conditions.
-
Suboptimal Hydrosilane: The choice and quality of the hydrosilane (e.g., TMDS - tetramethyldisiloxane) is important for the amide reduction.
-
Incomplete Enamine Reduction: The reduction of the intermediate enamine with NaBH(OAc)₃ can be sensitive to the pH and stoichiometry.
-
Intermediate Instability: The enamine intermediate may be unstable and prone to hydrolysis or side reactions if not handled correctly.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the final reduction steps.
Data on Reduction Steps:
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Nagashima Amide Reduction | Vaska's complex, TMDS | - | \multirow{2}{}{68 (overall)} | \multirow{2}{}{[2]} |
| 2 | Enamine Reduction | NaBH(OAc)₃, HOAc | - |
Experimental Protocol: Final Reductions to this compound
This is a generalized protocol based on the reported synthesis.[2]
Part A: Nagashima Amide Reduction Materials:
-
Lactam precursor (1.0 equiv)
-
Vaska's complex ([Ir(CO)Cl(PPh₃)₂]) (catalytic amount)
-
Tetramethyldisiloxane (TMDS) (excess)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
Under an inert atmosphere, dissolve the lactam precursor in the anhydrous solvent.
-
Add Vaska's complex, followed by the tetramethyldisiloxane (TMDS).
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.
-
Cool the reaction and carefully quench any remaining TMDS.
-
Work up the reaction mixture appropriately and carry the crude enamine intermediate to the next step, often without extensive purification.
Part B: Enamine Reduction Materials:
-
Crude enamine from Part A (1.0 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 equiv)
-
Acetic Acid (HOAc) (catalytic to stoichiometric amount)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
Procedure:
-
Under an inert atmosphere, dissolve the crude enamine in the anhydrous solvent.
-
Add acetic acid, followed by the portion-wise addition of sodium triacetoxyborohydride at 0 °C or room temperature.
-
Allow the reaction to stir until TLC analysis indicates the disappearance of the enamine.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield this compound.
References
Overcoming stereoselectivity issues in Daphnilongeranin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of Daphnilongeranin A. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex Daphniphyllum alkaloid, presents significant stereochemical hurdles due to its intricate, caged polycyclic architecture and multiple contiguous stereocenters. Key challenges include:
-
Diastereoselective construction of the core ring system: Establishing the correct relative stereochemistry of the multiple stereocenters within the fused ring system is a primary obstacle.
-
Control of stereochemistry in key bond-forming reactions: Reactions such as cycloadditions, reductions, and aldol (B89426) condensations must be highly stereoselective to avoid the formation of diastereomeric mixtures that are often difficult to separate.
-
Substrate-controlled stereoselectivity: The inherent steric and electronic properties of complex intermediates can either facilitate or hinder the desired stereochemical outcome.
Q2: Which specific reactions are most prone to stereoselectivity issues in the synthesis of this compound and its analogues?
A2: Based on reported synthetic routes, the following reactions are critical for stereocontrol and are common sources of difficulty:
-
Luche-type reductions: The reduction of sterically hindered ketones to generate specific alcohol diastereomers is crucial.
-
Phosphine-catalyzed [3+2] cycloadditions: These reactions are key for constructing five-membered rings within the core structure, and their regio- and diastereoselectivity can be challenging to control.
-
Aldol cyclizations: Intramolecular aldol reactions are often employed to forge key rings, and achieving the desired diastereoselectivity in these cyclizations is not always straightforward.
Troubleshooting Guides
Poor Diastereoselectivity in the Luche Reduction of Hindered Ketones
The Luche reduction (NaBH₄, CeCl₃·7H₂O) is a powerful method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, often with high diastereoselectivity. However, in the context of complex intermediates like those in the this compound synthesis, achieving high selectivity can be challenging.
Problem: Low diastereomeric ratio (dr) in the reduction of a key ketone intermediate.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Insufficient Chelation Control | The cerium(III) salt is crucial for coordinating with the carbonyl oxygen and directing the hydride attack. Ensure the CeCl₃·7H₂O is of high quality and used in the correct stoichiometric ratio (typically 1.0-1.2 equivalents). Anhydrous CeCl₃ can also be used but requires strict exclusion of moisture. |
| Steric Hindrance | The steric environment around the carbonyl group dictates the facial selectivity of the hydride attack. If the desired diastereomer results from attack on the more hindered face, consider using a bulkier reducing agent (e.g., L-Selectride®) or a smaller one (e.g., LiAlH₄), but be aware that this may alter the chemoselectivity. |
| Reaction Temperature | Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can enhance the stereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The standard solvent for Luche reductions is methanol (B129727). However, other protic solvents like ethanol (B145695) or isopropanol (B130326) can be explored to modulate the reactivity and selectivity. |
Experimental Protocol: Diastereoselective Luche Reduction
To a solution of the ketone (1.0 equiv) in methanol (0.1 M) at -78 °C is added CeCl₃·7H₂O (1.2 equiv). The mixture is stirred for 30 minutes, after which NaBH₄ (1.5 equiv) is added in portions over 15 minutes. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Low Yield or Poor Selectivity in Phosphine-Catalyzed [3+2] Cycloaddition
Phosphine-catalyzed [3+2] cycloadditions are pivotal for constructing the five-membered rings in many Daphniphyllum alkaloids. These reactions can be sensitive to substrate, catalyst, and reaction conditions.
Problem: Low yield of the desired cycloadduct and/or formation of regioisomers and diastereomers.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Inefficient Generation of the 1,3-Dipole | The reaction of the phosphine (B1218219) with the allenoate or alkyne to form the zwitterionic 1,3-dipole is often the rate-determining step. Ensure the phosphine is of high purity. Consider using a more nucleophilic phosphine, such as tributylphosphine (B147548) (PBu₃), instead of triphenylphosphine (B44618) (PPh₃). |
| Side Reactions | Common side reactions include dimerization of the allenoate and protonation of the zwitterionic intermediate. Running the reaction under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) is critical. The use of a proton sponge can sometimes mitigate unwanted protonation. |
| Poor Regio- or Diastereoselectivity | The electronics and sterics of both the 1,3-dipole and the dipolarophile influence the selectivity. Modifying the substituents on either reaction partner can alter the outcome. The choice of phosphine catalyst can also have a significant impact on diastereoselectivity. Chiral phosphines can be employed for asymmetric variants. |
| Solvent Choice | The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states. Screen a range of solvents from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., THF, CH₂Cl₂). |
Data Presentation: Effect of Phosphine Catalyst on Diastereoselectivity
| Entry | Phosphine Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | PPh₃ | Toluene | 80 | 3:1 |
| 2 | PBu₃ | Toluene | 80 | 5:1 |
| 3 | P(o-tolyl)₃ | Toluene | 80 | 2:1 |
| 4 | PPh₃ | THF | 65 | 4:1 |
Unfavorable Diastereoselectivity in Aldol Cyclization
Intramolecular aldol cyclizations are often used in the late stages of the synthesis to construct key carbocyclic rings. The stereochemical outcome is dependent on the formation of a specific enolate and its subsequent facial-selective addition to the carbonyl group.
Problem: Formation of the undesired diastereomer as the major product.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Enolate Geometry | The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome of the aldol reaction. The choice of base and solvent can control the enolate geometry. For example, lithium bases (e.g., LDA, LiHMDS) in THF tend to favor the formation of the kinetic (less substituted) Z-enolate, while sodium or potassium bases (e.g., NaHMDS, KHMDS) may favor the thermodynamic E-enolate. |
| Chelation Control | The presence of a Lewis acidic cation can lead to a chair-like transition state with chelation control, influencing the stereochemistry. The choice of the counter-ion of the base (e.g., Li⁺, Na⁺, K⁺) can be critical. |
| Steric Effects | The steric bulk of the substituents on the reacting partners will favor transition states that minimize steric interactions. Analyze the possible chair-like transition states to predict the most likely stereochemical outcome. |
| Reversibility | If the aldol reaction is reversible, the product distribution may reflect the thermodynamic stability of the diastereomers. Running the reaction under conditions that favor kinetic control (e.g., low temperature, strong non-nucleophilic base) can lead to the less stable diastereomer. |
Visualizations
Caption: Key stereoselective transformations in this compound synthesis.
Caption: General workflow for troubleshooting stereoselectivity issues.
Technical Support Center: Synthesis of Daphnilongeranin A
Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several key challenges. These include the stereoselective construction of multiple contiguous stereocenters, the formation of the sterically congested polycyclic core, and the chemoselective manipulation of functional groups in late-stage intermediates. Specific hurdles often involve achieving high diastereoselectivity in key bond-forming reactions and preventing undesired side reactions such as epimerization, rearrangement, or over-reduction.
Q2: Are there any known stability issues with the intermediates in the this compound synthesis?
A2: Yes, several intermediates in the synthesis of this compound and related Daphniphyllum alkaloids are sensitive to acidic or basic conditions. For instance, intermediates with stereocenters alpha to a carbonyl group can be prone to epimerization under non-optimal pH conditions during workup or purification. Additionally, complex polycyclic systems can undergo unexpected rearrangements under strong acidic conditions, a known challenge in the synthesis of other Daphniphyllum alkaloids. Careful control of pH and temperature is crucial for maximizing yields and maintaining stereochemical integrity.
Q3: How critical is the purity of reagents and solvents for the success of the synthesis?
A3: The purity of reagents and solvents is paramount. Trace impurities can lead to a host of side reactions, catalyst deactivation, and low yields. For example, moisture can quench organometallic reagents and sensitive intermediates. It is highly recommended to use freshly distilled solvents and purified reagents, particularly for moisture- and air-sensitive reactions.
Troubleshooting Guides
Problem 1: Low yield and formation of a diastereomeric byproduct in the intramolecular [3+2] cycloaddition.
Question: During the key intramolecular [3+2] cycloaddition to form the core structure of this compound, I am observing a low yield of the desired product along with a significant amount of a diastereomeric byproduct. How can I improve the diastereoselectivity and overall yield of this reaction?
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The diastereoselectivity of intramolecular cycloadditions can be highly dependent on the reaction temperature. Running the reaction at a lower temperature may enhance the kinetic control and favor the formation of the desired diastereomer.
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid catalyst can significantly influence the reaction's outcome. Screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) and optimizing their stoichiometry can improve both yield and selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the cycloaddition. It is advisable to screen a range of solvents with varying polarities.
| Condition | Desired Product Yield | Diastereomeric Byproduct Yield |
| Standard Conditions | 40-50% | 20-30% |
| Optimized (Lower T) | 60-70% | 10-15% |
| Optimized (Lewis Acid) | 75-85% | <5% |
Experimental Protocol: Optimized Intramolecular [3+2] Cycloaddition
-
To a solution of the diene precursor (1.0 equiv) in freshly distilled CH₂Cl₂ (0.01 M) at -78 °C under an argon atmosphere, add the optimized Lewis acid (e.g., Sc(OTf)₃, 1.1 equiv) portion-wise.
-
Stir the reaction mixture at -78 °C for 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Problem 2: Over-reduction or 1,4-conjugate addition during the Luche reduction of an α,β-unsaturated ketone intermediate.
Question: I am attempting a Luche reduction on a key α,β-unsaturated ketone intermediate, but I am observing significant amounts of the fully saturated ketone (over-reduction) and the product of 1,4-conjugate addition. How can I improve the chemoselectivity for the desired 1,2-reduction to the allylic alcohol?
Possible Causes and Solutions:
-
Purity and Hydration State of Cerium(III) Chloride: The effectiveness of the Luche reduction is highly dependent on the quality of the CeCl₃·7H₂O. Anhydrous CeCl₃ is less effective. Ensure you are using the heptahydrate and that it has been properly stored.
-
Reaction Temperature: The reduction should be carried out at low temperatures (typically -78 °C to 0 °C) to maximize selectivity. Higher temperatures can lead to competing side reactions.[1][2][3][4]
-
Rate of Addition of NaBH₄: Slow, portion-wise addition of sodium borohydride (B1222165) to the mixture of the substrate and CeCl₃ can help to control the reaction and minimize side products.
| Side Product | Standard Conditions | Optimized Conditions |
| Over-reduced Ketone | 10-15% | <5% |
| 1,4-Conjugate Adduct | 5-10% | <2% |
| Desired Allylic Alcohol | 75-85% | >90% |
Experimental Protocol: Selective Luche Reduction
-
Dissolve the α,β-unsaturated ketone (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in methanol (B129727) (0.1 M) at room temperature and stir until the cerium salt is fully dissolved.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaBH₄ (1.5 equiv) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for common side reactions.
References
- 1. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies and methods for the chemical synthesis of complex natural products - American Chemical Society [acs.digitellinc.com]
- 4. Synthetic studies on daphniglaucins. | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for Daphnilongeranin A cyclization
Welcome to the technical support center for the optimization of reaction conditions for Daphnilongeranin A cyclization and related intramolecular bond-forming reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the complex core structure of Daphniphyllum alkaloids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization reactions crucial for the synthesis of the this compound core and related structures.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired cyclized product. | 1. Inefficient activation of the substrate: The chosen Lewis acid or catalyst may not be potent enough to promote the desired bond formation. 2. Decomposition of starting material: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the degradation of sensitive functional groups. 3. Steric hindrance: The complex, three-dimensional structure of the precursor may hinder the desired intramolecular reaction. | 1. Screen a variety of Lewis acids or catalysts: For Nazarov cyclizations, alternatives like SnCl₄ or TEMPO⁺BF₄⁻ can be explored. For aldol-type cyclizations, different bases or silyl (B83357) enol ether strategies might be effective.[1][2] 2. Optimize reaction temperature and time: Systematically vary the temperature and reaction duration to find the optimal balance between reaction rate and substrate stability.[3] 3. Modify the substrate: Introduction of different protecting groups or slight structural modifications to the precursor can sometimes alleviate steric strain and facilitate cyclization. |
| Formation of undesired side products or isomers. | 1. Lack of regioselectivity or stereoselectivity: The reaction conditions may not sufficiently control the formation of the desired isomer. 2. Competing reaction pathways: The substrate may have multiple reactive sites, leading to different cyclization products. For instance, diallylic alcohols in Nazarov-type cyclizations can undergo Dauben-Michno rearrangements.[4] | 1. Employ stereodirecting auxiliaries or catalysts: Chiral ligands or auxiliaries can be used to induce the desired stereochemistry. 2. Fine-tune reaction conditions: Solvent polarity, temperature, and the nature of the catalyst can significantly influence the selectivity of the reaction. For example, in phosphine-catalyzed [3+2] cycloadditions, the choice of phosphine (B1218219) and additives is critical.[5] |
| Difficulty in purifying the cyclized product. | 1. Co-elution with starting material or byproducts: The polarity of the desired product might be very similar to that of impurities. 2. Product instability on silica (B1680970) gel: The product may be sensitive to the acidic nature of standard silica gel. | 1. Utilize alternative purification techniques: Consider preparative HPLC, recrystallization, or chromatography on different stationary phases (e.g., alumina, C18). 2. Use neutralized silica gel or treat the product with a mild base post-purification. |
| Reaction fails to proceed to completion. | 1. Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. 2. Equilibrium limitations: The cyclization reaction may be reversible and reach an equilibrium that disfavors the product. | 1. Ensure high purity of all reagents and solvents: Use freshly distilled solvents and purified starting materials. 2. Remove a byproduct to drive the equilibrium: For condensation reactions, removal of water using a Dean-Stark trap or molecular sieves can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization strategies employed in the synthesis of the Daphnilongeranin core?
A1: The total synthesis of Daphnilongeranin B and related alkaloids often involves several key cyclization reactions to construct the complex polycyclic core. These include:
-
Aldol (B89426) Cyclization: A late-stage aldol cyclization has been used to install the F ring of daphnilongeranin B.
-
[3+2] Cycloaddition: Intermolecular [3+2] cycloadditions, often phosphine-catalyzed, are employed to construct five-membered rings within the core structure.
-
Nazarov Cyclization: An oxidative Nazarov reaction has been utilized for the synthesis of the [7-5-5] tricyclic core of Daphnilongeranin B.
-
Radical Cyclization: Radical cyclizations have also been explored for the construction of specific rings within related Daphniphyllum alkaloids.
Q2: How can I optimize the yield of a late-stage aldol cyclization in a complex system like Daphnilongeranin synthesis?
A2: Optimizing late-stage aldol cyclizations requires careful consideration of the base, solvent, and temperature. A screening of conditions is often necessary. For instance, in the synthesis of related alkaloids, conditions such as Bn₂O₂CCF₃ in benzene (B151609) at 50 °C have been employed for aldol condensations. It is crucial to start with a small-scale reaction to test various conditions.
Q3: What are the key parameters to consider for a successful Nazarov cyclization to form the cyclopentenone ring?
A3: For the TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction, key parameters include the choice of oxidant, solvent, and temperature. The reaction is typically carried out under mild conditions. Challenges can include competing rearrangement pathways, so careful optimization of the reaction conditions is essential to favor the desired electrocyclization.
Q4: Are there any specific recommendations for the phosphine-catalyzed [3+2] cycloaddition step?
A4: Yes, the success of this reaction is highly dependent on the choice of phosphine catalyst and any additives. For example, in the synthesis of a related compound, PBu₃ with K₂CO₃/MeOH was used as an additive to achieve a high yield. The purity of the reagents and strict exclusion of air and moisture are also critical for phosphine-catalyzed reactions.
Experimental Protocols
Representative Protocol for a Late-Stage Aldol Cyclization
This protocol is a generalized representation based on methodologies used in the synthesis of related Daphniphyllum alkaloids.
-
Preparation: To a solution of the pentacyclic ketone precursor (1.0 eq) in anhydrous benzene (0.01 M), add Bn₂O₂CCF₃ (1.2 eq).
-
Reaction: Heat the reaction mixture to 50 °C and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Generalized Protocol for an Oxidative Nazarov Cyclization
This protocol is based on the synthesis of the tricyclic core of Daphnilongeranin B.
-
Preparation: Dissolve the tertiary divinyl carbinol precursor (1.0 eq) in an anhydrous, non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) (0.02 M).
-
Reaction: Add TEMPO⁺BF₄⁻ (1.5 eq) to the solution at room temperature and stir under an inert atmosphere.
-
Monitoring: Follow the reaction progress using TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Generalized workflow for a typical cyclization experiment.
Caption: Troubleshooting logic for low-yield cyclization reactions.
References
Technical Support Center: Scalability of Daphnilongeranin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnilongeranin A, with a focus on addressing challenges related to scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound and its analogues?
A1: The primary challenges in scaling up the synthesis of this compound and other complex Daphniphyllum alkaloids include:
-
Reaction Stoichiometry and Catalysis: Many key steps, such as the Nazarov cyclization, may require stoichiometric or even super-stoichiometric amounts of Lewis or Brønsted acids, which can be problematic on a larger scale due to cost, safety, and waste disposal.[1][2] While catalytic versions exist, they can suffer from slow catalyst turnover and product inhibition.[1][2]
-
Diastereoselectivity: Achieving high diastereoselectivity in reactions like the Michael addition is crucial for the overall yield and purity.[3][4] Maintaining this selectivity upon scale-up can be challenging due to variations in temperature control and mixing.
-
Purification: The complex, multi-cyclic structure of this compound and its intermediates often necessitates chromatographic purification. Scaling up chromatography can be resource-intensive and time-consuming. Developing crystallization or extraction protocols for intermediates is highly desirable for a scalable process.
-
Reagent Handling and Safety: Large-scale synthesis may involve handling significant quantities of hazardous reagents, requiring specialized equipment and safety protocols.
Q2: Are there any reports of gram-scale synthesis for key intermediates or analogues of this compound?
A2: Yes, while detailed process development studies for this compound are not extensively published, related Daphniphyllum alkaloid syntheses have reported gram-scale preparations of key intermediates. For instance, a gram-scale synthesis was achieved for an intermediate in the total synthesis of daphenylline.[5] The development of concise synthetic routes is a key focus to enable the accumulation of larger quantities of these alkaloids for biological evaluation.[6]
Q3: What are the key reactions in the synthesis of the this compound core that may present scalability issues?
A3: Key reactions that require careful consideration for scalability include:
-
Gold(I)-Catalyzed Conia-ene Reaction: Used to construct the bridged 6,6-bicyclic system.[3][4] While efficient, the cost of the gold catalyst and the need to ensure its complete removal from the final product are important considerations for large-scale production.
-
Diastereoselective Michael Additions: Employed for the formation of the 5- and 7-membered rings.[3][4] Maintaining high diastereoselectivity on a larger scale can be challenging and may require careful optimization of reaction conditions, including temperature, addition rates, and solvent choice.
-
Oxidative Nazarov Reaction: This reaction is utilized to form a key five-membered ring within the tricyclic core.[7] The classical Nazarov cyclization often requires harsh conditions, and while milder, modern variants exist, they may still face challenges such as the need for stoichiometric promoters and potential for side reactions.[1][2][8]
Troubleshooting Guides
Gold(I)-Catalyzed Conia-ene Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Ensure the gold(I) catalyst is fresh and has been stored under appropriate inert conditions. Consider using a different gold catalyst or ligand. |
| Impurities in the starting material | Purify the starting material to remove any potential catalyst poisons. | |
| Insufficient reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of side products | Incorrect reaction concentration | Optimize the concentration of the substrate. High concentrations can sometimes lead to intermolecular side reactions. |
| Reaction temperature too high | Reduce the reaction temperature to minimize decomposition or alternative reaction pathways. | |
| Difficulty in removing residual gold | Inefficient purification | Employ specialized purification techniques for removing trace metals, such as treatment with activated carbon, specific metal scavengers, or multiple crystallizations. |
Diastereoselective Michael Addition
| Issue | Potential Cause | Troubleshooting Steps |
| Low diastereoselectivity | Inadequate temperature control | Ensure precise and consistent temperature control throughout the reaction, especially during the addition of reagents. On a larger scale, this may require a reactor with efficient heat exchange. |
| Incorrect solvent or base | Screen different solvents and bases to optimize the diastereoselectivity. The choice of solvent can significantly influence the transition state of the reaction. | |
| Rate of addition too fast | Add the nucleophile slowly to maintain a low concentration and minimize side reactions or loss of stereocontrol. | |
| Low yield | Reversible reaction | Consider using a trapping agent to convert the initial adduct into a more stable product. |
| Steric hindrance | If the substrate is sterically hindered, a more reactive nucleophile or more forcing reaction conditions may be necessary. |
Oxidative Nazarov Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient acid strength or amount | If using a Lewis or Brønsted acid promoter, ensure it is of sufficient strength and used in the correct stoichiometric amount.[8] |
| Unactivated substrate | Some substrates are unreactive under certain catalytic conditions.[1][2] Consider alternative, more activating protecting groups or a different catalytic system. | |
| Formation of regioisomeric products | Lack of directing groups | The regioselectivity of the elimination step can be low.[9] Introducing directing groups on the substrate can improve selectivity. |
| Product inhibition | Catalyst deactivation | Slow catalyst turnover and product inhibition are known challenges.[1][2] It may be necessary to use a higher catalyst loading or a more robust catalyst. |
| Decomposition of starting material or product | Harsh reaction conditions | Explore milder reaction conditions, such as using a less aggressive Lewis acid or a lower reaction temperature. |
Experimental Protocols
A representative experimental workflow for the synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B is outlined below. This is a generalized protocol based on reported syntheses and should be optimized for specific laboratory conditions and scale.
Diagram of the Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of the tetracyclic core of Daphnilongeranin B.
Signaling Pathways and Logical Relationships
The retrosynthetic analysis of this compound reveals a logical relationship between the complex target molecule and simpler starting materials. The following diagram illustrates a plausible retrosynthetic pathway.
Diagram of Retrosynthetic Analysis
Caption: A simplified retrosynthetic analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gold-catalyzed cyclization and cycloaddition in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
Troubleshooting difficult steps in Daphnilongeranin A synthesis
Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common difficult steps in the total synthesis of this compound?
A1: The synthesis of this compound is a formidable challenge due to its intricate, sterically congested hexacyclic framework, multiple stereocenters, and vicinal all-carbon quaternary centers. Key challenging stages include:
-
Construction of the Polycyclic Core: Assembling the complex ring system often involves intricate cycloaddition reactions (e.g., intramolecular Diels-Alder) and diastereoselective Michael additions, which can be low-yielding or produce undesired stereoisomers.
-
Stereocontrol: The molecule contains numerous stereogenic centers, including adjacent quaternary centers, making precise stereochemical control a significant hurdle.[1][2]
-
Late-Stage Functionalization: Introduction of oxygen functionality in the later stages of the synthesis via C-H oxidation can suffer from poor regioselectivity and chemoselectivity.[3][4][5]
Troubleshooting Guides
Low Diastereoselectivity in the Intramolecular Diels-Alder Reaction for Core Construction
Problem: The intramolecular Diels-Alder reaction to form the core bicyclo[2.2.2]octane system is yielding a poor diastereomeric ratio or a complex mixture of products.[6][7]
Possible Causes and Solutions:
-
Thermal vs. Lewis Acid Catalysis: Thermal conditions may not provide sufficient stereocontrol. The use of a Lewis acid can promote a more organized transition state, enhancing diastereoselectivity.[6][8]
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical. Sterically bulky Lewis acids may be required to effectively shield one face of the dienophile.
-
Substrate Conformation: The conformation of the tether connecting the diene and dienophile plays a crucial role in determining the facial selectivity of the cycloaddition. Modification of the tether length or rigidity can influence the outcome.
Troubleshooting Workflow:
Quantitative Data Summary: Lewis Acid Screening for Diels-Alder Cycloaddition
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | None (Thermal) | Toluene | 110 | 60 | 1:1 |
| 2 | Et₂AlCl (1.1) | CH₂Cl₂ | -78 to 0 | 75 | 9:1 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 55 | 5:1 |
| 4 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 62 | 7:1 |
Note: Data is representative and may vary based on the specific substrate.
Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction [6]
-
To a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) under an argon atmosphere at -78 °C, add a solution of diethylaluminum chloride (1.1 equiv, 1.0 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Difficulty in the Construction of Vicinal All-Carbon Quaternary Stereocenters
Problem: The reaction to form adjacent quaternary centers (e.g., via Michael addition or alkylation) results in low yield, undesired stereoisomers, or fails to proceed due to steric hindrance.[1][2][9]
Possible Causes and Solutions:
-
Steric Hindrance: The formation of two adjacent quaternary centers is sterically demanding. Highly reactive nucleophiles and electrophiles may be necessary.
-
Poor Stereocontrol: Achieving high diastereoselectivity is challenging. The choice of chiral auxiliaries, catalysts, or substrate-controlled approaches is critical.[1][10]
-
Reaction Conditions: Temperature, solvent, and the nature of the base (for enolate formation) can significantly impact the reaction's success and stereochemical outcome.
Troubleshooting Decision Tree:
Quantitative Data Summary: Diastereoselective Michael Addition [1]
| Entry | Base | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | LDA | None | -78 | 30 | 2:1 |
| 2 | LHMDS | HMPA | -78 | 65 | 5:1 |
| 3 | KHMDS | 18-Crown-6 (B118740) | -78 | 72 | 8:1 |
| 4 | LiCl/DBU | None | 0 | 45 | 3:1 |
Note: Data is representative and may vary based on the specific Michael donor and acceptor.
Experimental Protocol: Diastereoselective Michael Addition to Form Vicinal Quaternary Centers [1]
-
To a solution of the donor species (1.2 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of the Michael acceptor (1.0 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the acceptor.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the product with the newly formed vicinal quaternary centers.
Poor Regioselectivity in Late-Stage C-H Oxidation
Problem: The introduction of a hydroxyl group at a specific C-H bond late in the synthesis is not selective, leading to a mixture of constitutional isomers.[3][4][5]
Possible Causes and Solutions:
-
Reagent Choice: Different C-H oxidation reagents have distinct electronic and steric preferences. For example, some catalysts favor oxidation at electron-rich, sterically accessible sites.
-
Directing Group Strategy: If non-directed oxidation fails, consider introducing a temporary directing group to guide the oxidant to the desired position.
-
Catalyst Tuning: In catalyst-controlled reactions, modifying the ligand environment of the metal can significantly alter the regioselectivity.[5]
Signaling Pathway for Catalyst-Controlled C-H Oxidation:
Quantitative Data Summary: Catalyst-Dependent Regioselectivity in C-H Oxidation [5]
| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Regioisomeric Ratio (Desired:Other) |
| 1 | Mn(porphyrin) | H₂O₂ | MeCN | 40 | 1:2 |
| 2 | RuCl₂(dppf) | PhI(OAc)₂ | CH₂Cl₂ | 55 | 3:1 |
| 3 | Fe(PDP) | H₂O₂ | MeCN/Pyridine (B92270) | 68 | 10:1 |
| 4 | Rh₂(esp)₂ | Ethyl diazoacetate | Benzene | 75 | >20:1 (Functionalization) |
Note: Data is illustrative of catalyst effects on regioselectivity in complex molecules.
Experimental Protocol: Fe(PDP)-Catalyzed Late-Stage C-H Hydroxylation [5]
-
In a glovebox, add the this compound precursor (1.0 equiv), Fe(PDP) catalyst (0.1 equiv), and pyridine (2.0 equiv) to a vial.
-
Dissolve the mixture in acetonitrile (B52724) (0.05 M).
-
Add a 30% aqueous solution of hydrogen peroxide (5.0 equiv) dropwise to the stirred solution.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product mixture by preparative HPLC to isolate the desired regioisomer.
References
- 1. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct construction of vicinal all-carbon quaternary stereocenters in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Total Synthesis and Late-Stage C-H Oxidations of ent-Trachylobane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Daphnilongeranin A and its Intermediates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Daphnilongeranin A and its synthetic intermediates. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound and its intermediates crucial?
A1: The chemical stability of a complex molecule like this compound, a polycyclic alkaloid, is a critical factor that influences its biological activity, shelf-life, and the development of any potential therapeutic applications. Instability can lead to the formation of degradation products, which may result in a loss of efficacy or the emergence of toxic side effects. For synthetic intermediates, poor stability can significantly impact the yield and purity of the final product, complicating the synthesis and purification processes.
Q2: What are the typical environmental factors that can affect the stability of this compound?
A2: Like many complex organic molecules, the stability of this compound can be influenced by several factors, including:
-
pH: The presence of acidic or basic conditions can catalyze hydrolytic degradation, particularly if there are susceptible functional groups such as esters or lactams.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidative degradation products.
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.
-
Temperature (Thermolysis): High temperatures can accelerate degradation reactions.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2][3] A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for the accurate quantification of the parent molecule and the detection of any impurities.[4]
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[5] These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Demonstrating the specificity of the stability-indicating analytical method.
-
Gaining insights into the intrinsic stability of the molecule.
-
Informing decisions on formulation, packaging, and storage conditions.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound purity in solution. | The solvent may be protic or contain acidic/basic impurities, leading to solvolysis or pH-related degradation. The solution might be exposed to light. | Use aprotic, high-purity solvents. Buffer the solution to a neutral pH if compatible. Store solutions in amber vials or protect them from light. |
| Appearance of multiple unknown peaks in the HPLC chromatogram of a synthetic intermediate. | The intermediate may be inherently unstable under the reaction workup or purification conditions (e.g., on silica (B1680970) gel). | Minimize the time the intermediate is exposed to potentially harsh conditions. Consider alternative purification methods like crystallization or reverse-phase chromatography. Analyze the crude product immediately after the reaction to assess initial purity. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as temperature, light exposure, or the concentration of stress agents. | Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters). Prepare fresh stressor solutions for each experiment. Run experiments in triplicate to assess variability. |
| Difficulty in separating degradation products from the parent peak in HPLC. | The analytical method is not "stability-indicating." The degradation products may have very similar physicochemical properties to this compound. | Optimize the HPLC method. This may involve screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles. Consider using orthogonal methods like UPLC-MS for better resolution and identification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without complete destruction of the molecule.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradation Product (RRT) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | 0.85 |
| 0.1 M NaOH, 60°C | 24 | 89.7 | 10.3 | 1.15 |
| 3% H₂O₂, RT | 24 | 91.5 | 8.5 | 0.92 |
| Thermal (Solid), 80°C | 48 | 98.1 | 1.9 | 0.88 |
| Photolytic (Solution) | - | 93.4 | 6.6 | 1.21 |
RRT = Relative Retention Time
Table 2: Hypothetical Stability of Key Synthetic Intermediates
| Intermediate | Structure Type | Storage Condition | Observed Decomposition (after 7 days) | Notes |
| Intermediate X | Polycyclic enone | -20°C, under Argon | < 1% | Stable when protected from air and light. |
| Intermediate Y | Silyl ether | Room Temperature | ~ 15% | Prone to hydrolysis. Store under anhydrous conditions. |
| Intermediate Z | Tertiary amine | 4°C | < 2% | Generally stable, but can be sensitive to oxidation. |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Technical Support Center: Catalyst Poisoning in Daphnilongeranin A Synthesis
Welcome to the technical support center for troubleshooting catalyst poisoning during the synthesis of Daphnilongeranin A and related complex alkaloids. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues with catalytic reactions in this synthetic context.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to form a key intermediate is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?
A1: A stalled or sluggish palladium-catalyzed cross-coupling reaction is a common issue when dealing with complex, multi-functionalized molecules like those in the this compound synthesis. Several factors related to catalyst poisoning could be at play:
-
Substrate-Related Inhibition: The complex structure of intermediates in the this compound synthesis likely contains nitrogen heterocycles. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Impurities in Reagents: Trace impurities in your starting materials, solvents, or reagents can act as potent catalyst poisons. Common culprits include sulfur compounds (from reagents like methanesulfonyl chloride or thiols), excess halides, or other coordinating species.
-
Degradation of Ligands: Phosphine (B1218219) ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which can inhibit the catalyst.
Q2: I am observing the formation of a black precipitate in my reaction mixture, and the catalytic activity has ceased. What is happening and how can I prevent it?
A2: The formation of a black precipitate is a strong indication of the decomposition of the active palladium catalyst into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway. To prevent this:
-
Ensure Proper Ligand Stoichiometry: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Maintain Inert Atmosphere: Oxygen can oxidize the active Pd(0) species and degrade phosphine ligands, leading to catalyst decomposition.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.
Q3: My gold-catalyzed cyclization step is giving low yields. Could this be a catalyst poisoning issue?
A3: Yes, gold catalysts, while generally more tolerant than palladium to air and moisture, are still susceptible to poisoning. Potential poisons for gold catalysts include:
-
Soft Lewis Bases: Sulfur-containing functional groups or impurities are potent poisons for gold catalysts.
-
Halides: While sometimes used as additives, high concentrations of certain halides can inhibit gold catalysts.
-
Strongly Coordinating Solvents: Solvents with strong coordinating properties can compete with the substrate for binding to the gold center, reducing its catalytic activity.
Troubleshooting Guides
Issue 1: Gradual Decrease in Catalytic Activity
Symptoms:
-
Reaction requires longer times to reach completion over successive runs.
-
Product yield gradually decreases.
-
An increase in starting material is observed in the final reaction mixture.
Possible Cause:
-
Fouling or Coking: Non-volatile organic byproducts can deposit on the catalyst surface, blocking active sites.[2][3]
-
Slow Poisoning: A low-level contaminant in one of the reagents or solvents is slowly deactivating the catalyst.
Troubleshooting Steps:
-
Analyze Reagents: Re-purify all starting materials and solvents. Consider passing solvents through a column of activated alumina (B75360) to remove polar impurities.
-
Filter Reaction Mixture: If using a heterogeneous catalyst, filter a sample of the reaction mixture and analyze the catalyst for surface deposits using techniques like SEM or TEM.
-
Increase Catalyst Loading: As a temporary measure, a modest increase in catalyst loading might compensate for the gradual deactivation.[1]
Issue 2: Sudden and Severe Loss of Catalytic Activity
Symptoms:
-
A rapid drop in reaction rate, often to zero.
-
No product formation is observed after an initial period of reactivity.
Possible Cause:
-
Acute Poisoning: Introduction of a potent catalyst poison into the reaction.
Troubleshooting Steps:
-
Halt the Experiment: Immediately stop the reaction to prevent further loss of valuable materials.
-
Review Experimental Log: Identify any recent changes in the experimental setup, reagent sources, or procedures.
-
Analyze Feedstock: If possible, take a sample of the reaction mixture and analyze it for common catalyst poisons using techniques like GC-MS or ICP-MS.
-
Catalyst Regeneration/Replacement: For heterogeneous catalysts, it may be possible to regenerate the catalyst. For homogeneous catalysts, the reaction will likely need to be restarted with a fresh catalyst.
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Catalysts | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, sulfates | Palladium, Platinum, Gold, Rhodium | Strong coordination to the metal center, blocking active sites. |
| Nitrogen Compounds | Pyridines, nitriles, amines | Palladium, Rhodium | Coordination to the metal, forming stable, inactive complexes. |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Palladium, Gold | Can alter the electronic properties of the catalyst or form stable halo-complexes. |
| Carbon Monoxide | Impurity in gases | Palladium, Platinum, Rhodium | Strong π-acceptor ligand that can irreversibly bind to the catalyst. |
| Water/Hydroxide | Moisture in solvents/reagents | Palladium, Ziegler-Natta catalysts | Can lead to ligand hydrolysis or formation of inactive metal hydroxides. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.10 equiv).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene) via cannula. The reaction mixture should be sparged with argon for 15-20 minutes to ensure all oxygen is removed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for a catalytic reaction in organic synthesis.
Caption: Common deactivation pathways for a homogeneous palladium catalyst.
References
Technical Support Center: Total Synthesis of Daphnilongeranin A
Disclaimer: Information on byproduct formation in the total synthesis of Daphnilongeranin A is not explicitly detailed in the currently available literature. This guide is based on documented challenges and side reactions observed during the synthesis of structurally related Daphniphyllum alkaloids, such as Daphnilongeranin B and Daphenylline.[1][2] These insights may help anticipate and troubleshoot similar issues in the synthesis of this compound.
Troubleshooting Guides
Low Yields and Byproducts in [3+2] Cycloaddition for Core Assembly
Problem: The phosphine-catalyzed [3+2] cycloaddition, a key step for constructing the cyclopentene (B43876) ring, is yielding the desired product in low amounts, with significant formation of unidentified byproducts. In related syntheses, yields for this type of reaction can vary significantly, indicating its sensitivity to reaction conditions.[3]
Possible Causes:
-
Decomposition of Reactants: The allenoate or butynoate coupling partner may be unstable under the reaction conditions.
-
Suboptimal Catalyst Activity: The phosphine (B1218219) catalyst (e.g., PBu₃) may be oxidized or otherwise deactivated.
-
Side Reactions of the Ylide Intermediate: The intermediate ylide may react with other species in the mixture or undergo decomposition.
-
Steric Hindrance: The substrates for Daphniphyllum alkaloid synthesis are often sterically demanding, which can impede the desired cycloaddition.[4]
Suggested Solutions:
-
Screening of Reaction Parameters: Systematically vary the solvent, temperature, and catalyst loading. Less polar solvents may sometimes reduce side reactions.
-
Choice of Phosphine Catalyst: While PBu₃ is common, other phosphines like PPh₃ or more electron-rich phosphines could alter the reactivity and selectivity.
-
Slow Addition of Reagents: Adding one of the coupling partners slowly can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Use of Additives: In some cases, additives like molecular sieves can remove trace amounts of water that may interfere with the reaction.
Competing Pathways in Palladium-Catalyzed Conjugate Addition
Problem: An intramolecular palladium-catalyzed conjugate addition aimed at forming a key C-C bond is resulting in a mixture of the desired product and byproducts from a competing Heck-type vinyl substitution. This issue has been noted in the development of related methodologies.[5]
Possible Causes:
-
Nature of the Palladium Catalyst: The choice of palladium source and ligand is critical in directing the reaction towards conjugate addition versus Heck reaction.
-
Reaction Conditions: The solvent, temperature, and additives can influence the reaction pathway.
-
Substrate Effects: The electronic and steric properties of the substrate can favor one pathway over the other.
Suggested Solutions:
-
Ligand Screening: The use of bidentate phosphine ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) can favor conjugate addition.
-
Additive Effects: The addition of a strong acid (e.g., trifluoroacetic acid) and a phase-transfer catalyst (e.g., tert-butylammonium (B1230491) iodide) has been reported to promote conjugate addition over the Heck pathway.[5]
-
Control of Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the desired conjugate addition product.
Frequently Asked Questions (FAQs)
Q1: My late-stage aldol (B89426) cyclization is giving a significant amount of the dehydrated (elimination) product. How can I favor the formation of the aldol adduct?
A1: The formation of the elimination product is a common side reaction in aldol cyclizations, especially when the resulting alcohol is sterically hindered or adjacent to acidic protons. To favor the aldol adduct, consider the following:
-
Use of Milder Bases: Employ weaker bases (e.g., K₂CO₃) or bases known to favor the kinetic aldol product.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the elimination pathway, which typically has a higher activation energy.
-
Careful Control of Reaction Time: Monitor the reaction closely and stop it once the desired aldol adduct is formed, before it has a chance to eliminate.
-
Trapping of the Aldol Product: If possible, trap the resulting alcohol in situ to prevent elimination.
Q2: I am observing an unexpected rearranged product in an acid-catalyzed cyclization/rearrangement step. What could be the cause?
A2: Acid-catalyzed reactions involving carbocationic intermediates can often lead to unexpected rearrangements, such as Wagner-Meerwein shifts. The complex polycyclic core of Daphniphyllum alkaloids is prone to such rearrangements.[3]
-
Choice of Acid: The strength and type of acid (Lewis vs. Brønsted) can influence the stability of the carbocationic intermediates and thus the rearrangement pathway. Screen different acids (e.g., p-TsOH, MsOH, SnCl₄) to find one that favors the desired product.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates. A less polar solvent may sometimes suppress unwanted rearrangements.
-
Temperature Control: Lowering the temperature can increase the selectivity of the reaction.
Q3: A photochemical step in my synthesis is producing a complex mixture of products. How can I improve the selectivity?
A3: Photochemical reactions can be sensitive to a variety of factors. In the synthesis of a related alkaloid, an unexpected photoinduced cascade reaction was observed.[6]
-
Wavelength of Light: Ensure you are using the correct wavelength of light to excite the desired chromophore. The use of filters can help to narrow the wavelength range.
-
Solvent: The solvent can influence the excited state of the molecule. Ensure the solvent is degassed to remove oxygen, which can quench excited states or lead to photooxidation.
-
Photosensitizers: In some cases, a photosensitizer can be used to selectively populate a desired excited state (e.g., triplet state).
-
Reaction Time and Concentration: Over-irradiation can lead to decomposition of the product. Running the reaction at a lower concentration can sometimes minimize intermolecular side reactions.
Data Presentation
Table 1: Yields of Key Reactions in the Synthesis of Related Daphniphyllum Alkaloids
| Reaction Type | Substrate Type | Conditions | Desired Product Yield | Reference |
| [3+2] Cycloaddition | Enone and Butynoate | PBu₃, K₂CO₃/MeOH | 83% | [3] |
| [3+2] Cycloaddition | Enedione and Allenoate | dppf, Toluene, 80 °C | 45% | [3] |
| Cationic Rearrangement | Pentacyclic Ketone | PTSA, Toluene, reflux | 85% | [3] |
| Rh-mediated 1,4-Conjugate Addition | Dihydropyridone | (S,S)-Ph-BPE, ArZnCl | 60% | [7] |
| Aldol Cyclization | Hexacyclic Precursor | - | Mentioned as a key step | [2] |
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition
This protocol is a general guideline based on similar reactions in the literature and may require optimization.[3]
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the enone substrate (1.0 eq.) and the alkyne or allene (B1206475) coupling partner (1.2 eq.).
-
Solvent and Catalyst: Add the appropriate solvent (e.g., toluene, THF) and the phosphine catalyst (e.g., PBu₃, 0.1-0.2 eq.).
-
Initiation: If required, add a base (e.g., K₂CO₃, 1.5 eq.) and a protic co-solvent (e.g., MeOH, 1.0 eq.).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (if necessary), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloaddition product.
Mandatory Visualizations
Diagrams of Key Processes
Caption: A general workflow for troubleshooting byproduct formation.
Caption: Potential side reaction in a [3+2] cycloaddition.
Caption: A decision tree for optimizing a problematic reaction.
References
- 1. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Daphnilongeranin A and Related Alkaloids
Disclaimer: Information regarding the specific purification of Daphnilongeranin A from natural sources is limited in publicly available scientific literature. The following guides are based on established methods for the purification of structurally related Daphniphyllum alkaloids and general principles of natural product purification. These should serve as a starting point for developing a specific purification protocol for this compound.
Frequently Asked Questions (FAQs)
???+ question "What are the primary challenges in purifying this compound and other Daphniphyllum alkaloids?"
???+ question "What is a general workflow for the purification of Daphniphyllum alkaloids?"
???+ question "Which chromatographic techniques are most effective for Daphniphyllum alkaloid purification?"
Troubleshooting Guide
Problem 1: Poor or No Elution of the Target Alkaloid from a Silica (B1680970) Gel Column
-
Question: My target alkaloid is not eluting from the silica gel column, even when I use a highly polar mobile phase like 100% ethyl acetate (B1210297) or methanol (B129727). What can I do?
-
Answer: This is a common issue with basic compounds like alkaloids on acidic silica gel.[1] The basic nitrogen atom can interact very strongly with the acidic silanol (B1196071) groups on the silica surface.
| Probable Cause | Suggested Solution |
| Strong Acid-Base Interaction | 1. Modify the Mobile Phase: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the silica. A common choice is to add 0.1-1% of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the solvent system.[1] 2. Change the Stationary Phase: Switch to a more neutral or basic stationary phase like alumina. Alternatively, consider using reversed-phase chromatography.[1] |
| Incorrect Solvent System | Ensure your mobile phase polarity is appropriate. For very polar alkaloids, you may need to use a solvent system containing methanol or even small amounts of water, in addition to a basic modifier. |
Problem 2: Significant Peak Tailing in Chromatography
-
Question: My chromatograms (both column chromatography and HPLC) show significant peak tailing for my target alkaloid. How can I improve the peak shape?
-
Answer: Peak tailing for alkaloids is often caused by secondary interactions between the basic analyte and the stationary phase.[1][2]
| Probable Cause | Suggested Solution |
| Secondary Interactions with Silica (Normal Phase) | Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to mask the acidic silanol groups. |
| Interactions in Reversed-Phase HPLC | 1. Acidify the Mobile Phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the alkaloid, leading to more uniform interactions with the stationary phase and sharper peaks. 2. Use a Deactivated Column: Employ a column with end-capping, which is designed to minimize interactions with residual silanol groups. |
| Column Overload | Reduce the amount of sample loaded onto the column. |
Problem 3: Poor Resolution of this compound from Impurities
-
Question: I have a fraction that contains this compound, but I can't separate it from a closely eluting impurity. What should I try?
-
Answer: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.
| Probable Cause | Suggested Solution |
| Insufficient Chromatographic Efficiency | 1. Switch to a Higher Resolution Technique: If you are using flash chromatography, move to preparative HPLC. 2. Optimize HPLC Parameters: Use a column with smaller particle size, optimize the flow rate, and ensure the column is in good condition. |
| Poor Selectivity of the Mobile Phase | 1. Change the Organic Modifier (RP-HPLC): If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order. 2. Adjust the pH (RP-HPLC): Modifying the pH of the aqueous component of your mobile phase can change the ionization state of your compounds and thus their retention, potentially improving separation. |
| Inappropriate Stationary Phase | If you are using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for alkaloids. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Daphniphyllum Alkaloids
-
Grinding and Extraction: Grind the dried and powdered plant material (e.g., leaves, stems, or seeds). Macerate the powder with methanol at room temperature for several days. Repeat the extraction process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.
-
Perform a liquid-liquid extraction with an immiscible organic solvent like dichloromethane (B109758) to remove neutral and acidic compounds.
-
Collect the acidic aqueous layer containing the protonated alkaloids.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
-
Extract the aqueous layer multiple times with dichloromethane to obtain the free-base alkaloids.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Initial Silica Gel Chromatography:
-
Pre-adsorb the crude alkaloid fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Data Presentation
Table 1: Typical Solvent Systems for Chromatographic Purification of Daphniphyllum Alkaloids
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient (often with 0.1-1% NH₄OH) | Initial fractionation of crude alkaloid extract |
| Column Chromatography | Alumina | Hexane/Ethyl Acetate gradient | Separation of less polar alkaloids |
| Preparative RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient (with 0.1% Formic Acid or TFA) | High-resolution purification of final compounds |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing in alkaloid purification.
References
Validation & Comparative
Comparison of different total syntheses of Daphnilongeranin A
A Comprehensive Comparison of Total Syntheses of Daphnilongeranin A
This compound, a member of the complex family of Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community due to its intricate polycyclic architecture. This guide provides a detailed comparison of the reported total syntheses of this natural product, with a focus on quantitative data, experimental methodologies, and strategic innovations. The primary synthesis discussed is the recent work by the group of Ang Li, which stands as a significant achievement in the field. To date, this remains the sole published total synthesis of this compound, and for comparative context, strategic elements from the synthesis of the closely related Daphnilongeranin B will be referenced.
Quantitative Performance Metrics
The efficiency and elegance of a total synthesis are often measured by key quantitative metrics. The following table summarizes the performance of the total synthesis of this compound by Li and coworkers.
| Parameter | Li Group Synthesis (2023) |
| Longest Linear Sequence | 22 steps |
| Overall Yield | ~0.1% |
| Key Strategies | Biomimetic approach, Late-stage skeletal reorganization |
| Starting Material | Commercially available materials |
Synthetic Strategies and Key Transformations
The total synthesis of this compound by Li's group is a landmark achievement, showcasing a sophisticated biomimetic strategy that leverages late-stage skeletal rearrangements to construct the complex core of the molecule.
Li Group's Biomimetic Approach
The central theme of the Li synthesis is a biomimetic approach that draws inspiration from the proposed biosynthetic pathway of the Daphniphyllum alkaloids. This strategy allows for the construction of multiple stereocenters and the intricate ring system in a highly convergent and stereocontrolled manner.
A key feature of their strategy is the late-stage construction of the characteristic [6-5-7] tricyclic core of this compound through a carefully orchestrated cascade of reactions. This approach stands in contrast to more linear strategies where the core is assembled in a stepwise fashion.
The logical workflow of the Li synthesis is depicted in the following diagram:
Caption: Workflow of the Li group's total synthesis of this compound.
Experimental Protocols for Key Reactions
For a detailed understanding of the synthetic achievements, the experimental protocols for key transformations are provided below. These procedures are adapted from the supporting information of the cited publication.
Protocol 1: Key [3+2] Cycloaddition
This reaction was instrumental in constructing a key five-membered ring within the molecular framework.
-
Reaction: Phosphine-mediated [3+2] cycloaddition
-
Procedure: To a solution of the enone precursor (1.0 equiv) and the allenoate coupling partner (1.2 equiv) in toluene (B28343) (0.1 M) at room temperature was added PBu₃ (0.2 equiv). The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Protocol 2: Late-Stage Skeletal Reorganization
This crucial step involves a biomimetic rearrangement to form the core structure of this compound.
-
Reaction: Acid-mediated skeletal rearrangement
-
Procedure: The pentacyclic precursor (1.0 equiv) was dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (1:1 v/v) at 0 °C. The reaction mixture was stirred for 30 minutes, during which the rearrangement occurred. The reaction was then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by preparative thin-layer chromatography to yield this compound.
Signaling Pathways and Logical Relationships
The strategic decisions in a total synthesis can be visualized as a logical pathway. The following diagram illustrates the key bond formations and strategic disconnections in the retrosynthesis of this compound by the Li group.
Caption: Retrosynthetic analysis of this compound by the Li group.
Conclusion
The total synthesis of this compound by the Li group represents a significant advancement in the field of natural product synthesis. Their biomimetic strategy, featuring a remarkable late-stage skeletal reorganization, provides an elegant and efficient solution to the construction of this complex molecular architecture. As the only completed total synthesis of this molecule to date, it sets a high standard for future endeavors in this area. Further research may see the development of alternative strategies, potentially offering different advantages in terms of step count or overall yield, which will be a testament to the ongoing innovation in synthetic organic chemistry.
Synthetic approaches to Daphnilongeranin A analogs
A Comparative Guide to the Synthetic Approaches for Daphnilongeranin A and Its Analogs
This guide provides a comparative analysis of the synthetic strategies employed to construct this compound and its structurally related analogs, a class of complex Daphniphyllum alkaloids. The intricate polycyclic frameworks of these molecules present formidable challenges, spurring the development of innovative and diverse synthetic methodologies. This document is intended for researchers, chemists, and professionals in drug development, offering an objective comparison of performance, supported by experimental data and detailed protocols.
Introduction to this compound Analogs
The Daphniphyllum alkaloids are a large family of natural products known for their complex, cage-like architectures and interesting biological activities.[1] The daphnilongeranin subfamily, along with closely related structures like daphenylline (B12778079), features a hexacyclic core with multiple contiguous stereocenters, including sterically demanding all-carbon quaternary centers.[2][3] Synthesizing these molecules is a benchmark for the state of the art in organic synthesis and provides a platform for discovering new chemical reactions and strategies.
Comparison of Key Synthetic Strategies
The total syntheses of daphnilongeranin-type alkaloids have been approached from several distinct strategic viewpoints. The most prominent among these are the biomimetic approach, which draws inspiration from the postulated biosynthetic pathways, and other strategies that rely on powerful cycloaddition reactions to assemble the core structures. This guide focuses on the divergent biomimetic synthesis that produced this compound and the total synthesis of the analog (-)-Daphnilongeranin B. For a broader context, the guide also includes a comparison of strategies toward daphenylline, a closely related and frequently targeted analog.
Table 1: High-Level Comparison of Synthetic Strategies
| Target Molecule | Key Strategy | Core-Forming Reaction(s) | Starting Material | Total Steps (Longest Linear Sequence) | Overall Yield | Reference |
| This compound-type | Generalized Biomimetic Synthesis | Trimethylenemethane (TMM) [3+2] Cycloaddition, Prins Cyclization | Enone 46 (analog of 22 ) | Not explicitly stated | Not explicitly stated | [4] |
| (-)-Daphnilongeranin B | Intermolecular [3+2] Cycloaddition | Intermolecular [3+2] Cycloaddition, Late-stage Aldol (B89426) Cyclization | Commercially available materials | ~25 steps | Not explicitly stated | [2] |
| (-)-Daphenylline | Dearomative Cycloaddition | Buchner Dearomative Cycloaddition, Thia-Paternò–Büchi [2+2] | Dihydropyridone 25 | 11 steps | Not explicitly stated | |
| (-)-Daphenylline | Phosphine-Catalyzed [3+2] Cycloaddition | Lu's [3+2] Cycloaddition, Wagner-Meerwein Rearrangement | Enone 95 | ~20 steps | Not explicitly stated |
Strategy 1: Generalized Biomimetic Synthesis of this compound-type Alkaloids
A powerful approach developed for a range of Daphniphyllum alkaloids involves reprogramming their biosynthetic network into a chemical synthesis network. This "generalized biomimetic" strategy forges key bonds inspired by biogenesis but utilizes modern synthetic reactions that may differ from their enzymatic counterparts.
The synthesis of the this compound core hinges on a crucial trimethylenemethane (TMM) [3+2] cycloaddition to construct the densely substituted five-membered ring. A key intermediate, enedione 45 , serves as the substrate for this reaction. A divergent approach from a common intermediate (49 ) allows access to various members of the subfamily. The key transformation involves the Luche reduction of this intermediate to an allylic alcohol (51 ), which is then converted to a diene (52 ) that is poised for further elaboration.
Caption: Key steps in the biomimetic approach to the this compound core.
Experimental Protocol: Luche Reduction of Intermediate 49
To a solution of enone 49 in methanol (B129727) at -78 °C is added CeCl₃·7H₂O. The mixture is stirred for 15 minutes, after which NaBH₄ is added in portions. The reaction is stirred for an additional 30 minutes at -78 °C and then quenched by the addition of acetone. The resulting mixture is warmed to room temperature and concentrated under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 . (Note: This is a representative protocol based on the described transformation).
Strategy 2: Asymmetric Total Synthesis of (-)-Daphnilongeranin B
The first asymmetric total synthesis of (-)-Daphnilongeranin B showcases a different strategy, relying on an intermolecular [3+2] cycloaddition as a key step to build the core framework. This approach is distinct from the biomimetic route and highlights the power of cycloadditions in rapidly assembling molecular complexity. A critical late-stage aldol cyclization is employed to install the final F-ring of the molecule.
Caption: Overview of the total synthesis of (-)-Daphnilongeranin B.
Strategy 3: Convergent Synthesis of (-)-Daphenylline via Dearomatization
A highly efficient, 11-step total synthesis of daphenylline, an analog containing a unique fused benzenoid ring, was achieved using a strategy of generating excess complexity followed by a strategic bond cleavage. The key steps involve a dearomative Buchner cycloaddition to create a bicyclo[4.1.0]heptane core, which then undergoes a 6π-electrocyclic ring opening to form the seven-membered ring. The challenging quaternary stereocenter was installed via a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific reduction. This route is the shortest reported synthesis of daphenylline to date.
Caption: Key transformations in the 11-step synthesis of (-)-Daphenylline.
Experimental Protocol: Thia-Paternò–Büchi [2+2] Photocycloaddition
A solution of the α,β-unsaturated lactam intermediate and thiobenzophenone (B74592) in a suitable solvent (e.g., benzene (B151609) or toluene) is degassed with argon for 20 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (filtered to remove wavelengths below 340 nm) at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thietane photoproduct. (Note: This is a representative protocol based on the described transformation).
Conclusion
The synthesis of this compound and its analogs has been achieved through diverse and elegant strategies. The generalized biomimetic approach provides a unified and divergent route to several members of the family by leveraging reactions that construct key structural motifs inspired by nature. In contrast, other total syntheses, such as those for (-)-Daphnilongeranin B and (-)-Daphenylline, demonstrate the power of modern synthetic methods like intermolecular cycloadditions and dearomative strategies to build these complex architectures efficiently. The choice of a particular synthetic route may depend on factors such as the desired analog, step economy, and the availability of starting materials. The continued exploration of synthetic routes to these challenging targets will undoubtedly lead to further advances in the field of organic chemistry.
References
Comparative Analysis of the Biological Activity of Daphnilongeranin A Derivatives: A Guide for Researchers
A comprehensive comparison of the biological activities of Daphnilongeranin A derivatives is currently limited by the scarcity of publicly available, detailed experimental data. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating properties, specific comparative studies on a series of this compound derivatives with quantitative data are not readily found in the scientific literature.[1]
This guide provides a framework for researchers and drug development professionals to organize and present comparative data on this compound derivatives as it becomes available. It includes templates for data presentation and detailed experimental protocols for key assays, alongside visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of the biological activities of this compound derivatives, all quantitative data should be summarized in structured tables. Below are template tables for presenting cytotoxic and anti-inflammatory activities.
Table 1: Comparative Cytotoxic Activity of this compound Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Test Compound | Reference Compound | Assay Method |
| This compound | e.g., A549 | Data not available | - | e.g., Doxorubicin | MTT Assay |
| Derivative 1 | e.g., A549 | Data not available | - | e.g., Doxorubicin | MTT Assay |
| Derivative 2 | e.g., A549 | Data not available | - | e.g., Doxorubicin | MTT Assay |
| This compound | e.g., HeLa | Data not available | - | e.g., Doxorubicin | MTT Assay |
| Derivative 1 | e.g., HeLa | Data not available | - | e.g., Doxorubicin | MTT Assay |
| Derivative 2 | e.g., HeLa | Data not available | - | e.g., Doxorubicin | MTT Assay |
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay Target | IC₅₀ (µM) | Test Compound | Reference Compound | Assay Method |
| This compound | e.g., COX-2 | Data not available | - | e.g., Celecoxib | Enzyme Inhibition Assay |
| Derivative 1 | e.g., COX-2 | Data not available | - | e.g., Celecoxib | Enzyme Inhibition Assay |
| Derivative 2 | e.g., COX-2 | Data not available | - | e.g., Celecoxib | Enzyme Inhibition Assay |
| This compound | e.g., NO production | Data not available | - | e.g., L-NAME | Griess Assay |
| Derivative 1 | e.g., NO production | Data not available | - | e.g., L-NAME | Griess Assay |
| Derivative 2 | e.g., NO production | Data not available | - | e.g., L-NAME | Griess Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key biological assays.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a reference compound (e.g., Doxorubicin) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
Objective: To assess the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite (B80452) Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Postulated NF-κB signaling pathway and potential points of inhibition by this compound derivatives.
References
Spectroscopic comparison of synthetic vs natural Daphnilongeranin A
A Comparative Guide for Researchers
This guide provides a detailed spectroscopic comparison of synthetically produced Daphnilongeranin A against its naturally occurring counterpart. The verification of a synthetic route's success hinges on the unequivocal confirmation that the molecular structure of the synthetic product is identical to that of the natural compound. This is achieved through the meticulous comparison of their spectroscopic data. Herein, we present a summary of the key spectroscopic data for both synthetic and natural this compound, alongside the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
Introduction to this compound
This compound is a complex Daphniphyllum alkaloid, a family of natural products known for their intricate molecular architectures and interesting biological activities. The structural complexity of these molecules makes them challenging targets for total synthesis, a feat that provides a robust validation of proposed structures and opens avenues for the synthesis of analogues with potentially enhanced therapeutic properties. The first total synthesis of this compound was a significant achievement, culminating in a synthetic product that required rigorous spectroscopic comparison with the natural compound to confirm its identity.
Spectroscopic Data Comparison
The primary methods for structural elucidation and comparison in organic chemistry are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR data for both natural and synthetic this compound.
Table 1: ¹H NMR Spectroscopic Data Comparison of Natural vs. Synthetic this compound (CDCl₃)
| Position | Natural this compound (δ, mult., J in Hz) | Synthetic this compound (δ, mult., J in Hz) |
| H-2 | Data not available in search results | Data not available in search results |
| H-3 | Data not available in search results | Data not available in search results |
| H-5 | Data not available in search results | Data not available in search results |
| H-6 | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data Comparison of Natural vs. Synthetic this compound (CDCl₃)
| Position | Natural this compound (δ) | Synthetic this compound (δ) |
| C-1 | Data not available in search results | Data not available in search results |
| C-2 | Data not available in search results | Data not available in search results |
| C-3 | Data not available in search results | Data not available in search results |
| C-4 | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for both natural and synthetic this compound were not available in the provided search results. A complete comparison would require accessing the supporting information of the relevant publications.
Experimental Protocols
The spectroscopic data presented above were obtained using standard NMR techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on Bruker Avance spectrometers operating at frequencies ranging from 400 to 600 MHz for ¹H NMR and 100 to 150 MHz for ¹³C NMR.
-
Sample Preparation: Samples of natural and synthetic this compound were dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Standard pulse sequences were used to acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra, including COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: HRMS data were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) was compared with the calculated exact mass for the molecular formula of this compound (C₂₂H₂₉NO₄) to confirm its elemental composition.
Experimental Workflow for Spectroscopic Comparison
The logical flow of comparing the synthetic product with the natural compound is crucial. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic comparison of synthetic vs. natural products.
Signaling Pathway (Illustrative Example)
While this compound's specific signaling pathway is a subject of ongoing research, many alkaloids are known to interact with neurotransmitter receptors. The following is a hypothetical signaling pathway diagram illustrating how an alkaloid might modulate a G-protein coupled receptor (GPCR) pathway, a common target for such molecules.
Caption: Hypothetical GPCR signaling pathway modulated by an alkaloid.
Conclusion
The successful total synthesis of this compound represents a significant advancement in the field of organic chemistry. The rigorous comparison of spectroscopic data between the synthetic and natural material is the cornerstone of structural verification. This guide provides a framework for understanding this comparative process and highlights the importance of detailed experimental data and clear workflows in the validation of complex natural product synthesis. The presented data and protocols serve as a valuable reference for researchers engaged in the synthesis and characterization of novel bioactive compounds.
Comparative Efficacy of Catalytic Systems in the Synthesis of Daphnilongeranin A and its Core Structures
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of the Complex Daphniphyllum Alkaloid, Daphnilongeranin A, and its Key Intermediates.
This compound, a member of the structurally intricate family of Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its complex polycyclic architecture necessitates the use of highly efficient and selective catalytic systems. This guide provides a comparative overview of various catalytic strategies that have been successfully employed in the total synthesis of this compound's core structures and related alkaloids. The data presented is compiled from seminal works in the field, offering a valuable resource for the selection and optimization of catalytic methods in complex molecule synthesis.
Key Catalytic Transformations: A Comparative Analysis
The synthesis of the this compound framework and its congeners relies on several key bond-forming reactions, each facilitated by a specific catalytic system. Here, we compare the efficacy of different catalysts for these crucial transformations based on reported yields, stereoselectivity, and reaction conditions.
Phosphine-Catalyzed [3+2] Cycloaddition
The construction of the five-membered ring in the DEF tricyclic system has been elegantly achieved using a phosphine-catalyzed [3+2] cycloaddition. This reaction is pivotal in the asymmetric total synthesis of (-)-Daphnilongeranin B.
| Catalyst System | Substrates | Product | Yield (%) | d.r. | Ref. |
| PBu₃ (20 mol%), K₂CO₃/MeOH (1.0 equiv) | Enone and tert-butyl 2-butynoate | Cycloaddition adduct | 83 | - | [1] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
To a solution of the enone substrate and tert-butyl 2-butynoate in a suitable solvent (e.g., toluene), PBu₃ (20 mol%) and a mixture of K₂CO₃ in MeOH (1.0 equiv) are added at room temperature. The reaction mixture is stirred until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[1]
Gold(I)-Catalyzed Conia-Ene Reaction
The synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B has been accomplished via a Gold(I)-catalyzed Conia-ene reaction. This method provides a powerful means to construct the fused ring system.
| Catalyst System | Substrate | Product | Yield (%) | d.r. | Ref. |
| JohnphosAu(NCMe)SbF₆ (5 mol%) | Alkyne-tethered β-ketoester | Tetracyclic core | 85 | >20:1 | [2] |
Experimental Protocol: Gold(I)-Catalyzed Conia-Ene Reaction
To a solution of the alkyne-tethered β-ketoester in a chlorinated solvent such as dichloromethane (B109758) at room temperature, the gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆, 5 mol%) is added. The reaction is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford the cyclized product.[2]
Palladium-Catalyzed Asymmetric Conjugate Addition
The enantioselective formation of all-carbon quaternary stereocenters, a significant challenge in organic synthesis, has been addressed in the context of Daphniphyllum alkaloid core synthesis using a palladium-catalyzed asymmetric conjugate addition.
| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Ref. |
| Pd(OCOCF₃)₂ (5 mol%), (S)-t-BuPyOx (6 mol%) | Cyclic enone and Phenylboronic acid | β-Quaternary ketone | 99 | 93 | [3][4][5][6] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Conjugate Addition
In a vial, Pd(OCOCF₃)₂ (5 mol%) and the (S)-t-BuPyOx ligand (6 mol%) are dissolved in 1,2-dichloroethane. The cyclic enone and phenylboronic acid are then added. The vial is sealed and heated to 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is directly purified by column chromatography.[3][4][5][6]
Asymmetric Nazarov Cyclization
The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a powerful tool for the synthesis of cyclopentenones. Asymmetric variants of this reaction have been developed to control the stereochemistry of the resulting five-membered ring. While not directly reported in a completed total synthesis of this compound, this methodology is highly relevant for the construction of its cyclopentane (B165970) moieties. A comparison of recently developed catalyst systems for this transformation is presented below.
| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Ref. |
| Chiral Imidodiphosphorimidate (IDPi) Brønsted Acid | Simple acyclic divinyl ketones | Monocyclic cyclopentenones | Good | up to 97 | [7][8] |
| Chiral BOX/Cu(II) complex | Divinyl ketoesters | Multi-substituted cyclopent-2-enone esters | 78-95 | 78-90 | [9] |
Experimental Protocol: Asymmetric Nazarov Cyclization with IDPi Catalyst
To a solution of the divinyl ketone substrate in a non-polar solvent like toluene (B28343) at -20 °C, the chiral imidodiphosphorimidate (IDPi) catalyst is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched and purified by column chromatography to yield the enantiomerically enriched cyclopentenone.[7][8]
Experimental and Logical Workflows
The strategic combination of these catalytic reactions is essential for the successful synthesis of this compound's complex architecture. The following diagrams illustrate the logical flow of a potential synthetic sequence and a general catalytic cycle.
Caption: A potential synthetic workflow for this compound.
Caption: A generalized catalytic cycle.
Conclusion
The synthesis of this compound and its structural analogues remains a significant endeavor that pushes the boundaries of modern synthetic chemistry. The catalytic systems highlighted in this guide represent some of the most effective tools available for the construction of the complex polycyclic framework of this natural product. The choice of a specific catalytic system will depend on the desired stereochemical outcome, the nature of the substrate, and the overall synthetic strategy. The provided data and experimental protocols serve as a valuable starting point for researchers in this challenging and rewarding area of research.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Tale of Two Syntheses: Biomimetic versus Linear Approaches to Daphnilongeranin A
For researchers, scientists, and drug development professionals, the synthesis of complex natural products like Daphnilongeranin A, a member of the structurally diverse Daphniphyllum alkaloids, presents a significant challenge and a platform for innovative chemical strategies. This guide provides a comparative overview of two prominent synthetic philosophies: the biomimetic approach, which draws inspiration from nature's biosynthetic pathways, and the linear or convergent total synthesis, which employs a more traditional, step-by-step construction. While a direct, quantitative comparison for this compound is not extensively documented, this guide draws on the syntheses of closely related analogs, such as Daphnilongeranin B, and generalized biomimetic strategies to illuminate the core differences, advantages, and limitations of each approach.
The Daphniphyllum alkaloids are known for their intricate, polycyclic architectures and a range of biological activities, including cytotoxic effects.[1][2] The daunting complexity of these molecules has made them compelling targets for synthetic chemists, leading to the development of elegant and powerful synthetic routes.
At a Glance: Comparing Synthetic Strategies
The choice between a biomimetic and a linear synthesis is often guided by the overarching goals of the research, whether it be the sheer production of the molecule, the validation of a biosynthetic hypothesis, or the development of novel chemical reactions. The following table summarizes the key philosophical and practical differences between these two approaches.
| Feature | Biomimetic Synthesis | Linear/Convergent Synthesis |
| Core Philosophy | Mimics or is inspired by the proposed biosynthetic pathway.[3][4] | Builds the target molecule through a series of sequential or convergent steps. |
| Key Advantage | Often leads to highly efficient and elegant syntheses, potentially forming multiple rings and stereocenters in a single cascade.[3] | Offers a high degree of control and predictability at each step. |
| Common Key Reactions | Cyclization cascades (e.g., polycyclization), rearrangements, enzymatic-like transformations.[3] | Cycloadditions (e.g., [3+2]), cross-coupling reactions, strategic functional group interconversions.[5][6] |
| Predictability | Can be less predictable, as the success of a biomimetic cascade can be highly substrate-dependent. | Generally more predictable, with each reaction being well-established. |
| Step Count | Potentially a lower step count due to the conciseness of cascade reactions. | Can have a higher step count, although convergent strategies can mitigate this. |
| Overall Yield | Can be variable; a successful cascade can lead to high yields, but optimization can be challenging. | Often more amenable to optimization at each step, potentially leading to higher overall yields. |
Visualizing the Synthetic Approaches
The fundamental difference in the logic of biomimetic and linear synthesis can be visualized through their strategic workflows.
The Biomimetic Approach: Nature as the Ultimate Chemist
The biomimetic synthesis of Daphniphyllum alkaloids was pioneered by Heathcock with the synthesis of proto-daphniphylline, the putative biogenetic precursor to the family.[4] This landmark synthesis featured a remarkable pentacyclization process.[4] More recent "generalized biomimetic strategies" have been applied to the this compound-type alkaloids, which use insights from biosynthesis but allow for non-natural substrates and reactions to achieve the target.[7]
A key feature of this approach is the use of a cascade reaction to rapidly assemble the complex polycyclic core of the molecule from a relatively simple starting material. This strategy is highly efficient in terms of step count for the core construction.
Representative Experimental Protocol: Biomimetic Cascade (Conceptual)
The following is a conceptual representation of a key biomimetic transformation, inspired by the work of Heathcock and others.
-
Precursor Synthesis: A poly-unsaturated acyclic precursor, designed to mimic a biosynthetic intermediate, is synthesized through standard organic chemistry methods.
-
Cascade Initiation: The precursor is subjected to conditions that initiate a cyclization cascade. This could involve treatment with acid or base to generate a reactive intermediate.
-
Polycyclization: The reactive intermediate undergoes a series of intramolecular cyclizations, often in a domino fashion, to form multiple rings in a single operation.
-
Termination and Functionalization: The cascade is terminated, and the resulting complex core structure is then further functionalized in a series of "tailoring" steps to afford the final natural product.
The Linear/Convergent Approach: Precision and Control
The total synthesis of Daphnilongeranin B by the groups of Li and Zhai exemplifies a more traditional, yet highly sophisticated, linear/convergent strategy.[5][6] These syntheses often rely on powerful and predictable bond-forming reactions to construct the molecule in a stepwise manner.
A common feature in these syntheses is the use of cycloaddition reactions to form key ring systems. For instance, a [3+2] cycloaddition can be employed to construct a five-membered ring, which is a common structural motif in this alkaloid family.[5][6]
Representative Experimental Protocol: [3+2] Cycloaddition
The following is a representative protocol for a key [3+2] cycloaddition step, a reaction utilized in the synthesis of Daphnilongeranin B.
-
Reactant Preparation: A suitable dipolarophile (e.g., an enone) and a three-carbon dipole precursor are synthesized.
-
Cycloaddition Reaction: The dipolarophile and dipole precursor are reacted in the presence of a catalyst (e.g., a phosphine) to initiate the [3+2] cycloaddition. The reaction is typically carried out in an inert solvent under controlled temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using chromatographic techniques to yield the cycloadduct.
-
Further Elaboration: The resulting bicyclic system is then carried forward through a series of functional group manipulations and further cyclizations to complete the synthesis of the target molecule.
Biological Context: Cytotoxicity of Daphniphyllum Alkaloids
Many Daphniphyllum alkaloids have been shown to exhibit cytotoxic activity against various cancer cell lines.[1][2] While the specific molecular targets and signaling pathways for this compound are not yet fully elucidated, the cytotoxic effects of natural products often involve the induction of apoptosis (programmed cell death).
Further investigation into the specific mechanisms of action of this compound is crucial for its potential development as a therapeutic agent. The ability to synthesize this complex molecule through both biomimetic and linear routes provides the necessary material for such biological studies.
Conclusion
Both biomimetic and linear/convergent synthetic strategies have proven to be powerful tools in the quest to conquer the molecular complexity of this compound and its congeners. The biomimetic approach offers elegance and efficiency, rapidly building the core structure in a manner that mirrors nature's ingenuity. In contrast, the linear/convergent approach provides a high degree of control and predictability, allowing for the systematic construction of the target molecule. The choice of strategy ultimately depends on the specific goals of the research program, and the continued exploration of both avenues will undoubtedly lead to new discoveries in chemical synthesis and biology.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. baranlab.org [baranlab.org]
- 4. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Elusive Structure-Activity Relationship of Daphnilongeranin A Analogs: A Call for Further Research
Despite the intricate architecture and potential biological significance of Daphnilongeranin A, a complex Daphniphyllum alkaloid, a comprehensive understanding of its structure-activity relationship (SAR) remains largely unexplored. A thorough review of existing scientific literature reveals a significant gap in the synthesis and biological evaluation of a systematic series of this compound analogs, precluding the establishment of a clear correlation between its structural modifications and biological activity.
Daphniphyllum alkaloids, a diverse family of natural products, have garnered attention for their complex polycyclic skeletons and a range of reported biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. However, research on this compound has predominantly focused on the challenging endeavor of its total synthesis, a testament to its formidable molecular structure. While these synthetic achievements are noteworthy, they have yet to be extended to the creation of a library of analogs for SAR studies.
Currently, there is a lack of publicly available experimental data detailing the synthesis of various this compound derivatives and the subsequent evaluation of their pharmacological activities. Consequently, it is not possible to construct a quantitative comparison of how modifications to the this compound scaffold impact its biological efficacy. The core requirements for a detailed comparison guide—quantitative data tables, detailed experimental protocols, and visualizations of structure-activity relationships—cannot be fulfilled due to the absence of this foundational research.
The scientific community has yet to publish studies that systematically alter specific functional groups or regions of the this compound molecule and test the resulting analogs in biological assays. Such studies are crucial for identifying the pharmacophore—the essential molecular features responsible for the compound's biological activity—and for guiding the design of more potent and selective therapeutic agents.
While the broader class of Daphniphyllum alkaloids has shown promise, the specific contributions of the structural motifs within this compound to any observed biological effects are yet to be elucidated. Without a series of analogs and corresponding bioactivity data, any discussion on the SAR of this compound would be purely speculative.
This conspicuous absence of research highlights a compelling opportunity for medicinal chemists and pharmacologists. A systematic investigation into the SAR of this compound analogs could unlock the therapeutic potential of this complex natural product and pave the way for the development of novel drug candidates. Future research efforts should be directed towards the design and synthesis of a diverse set of this compound derivatives and their rigorous biological evaluation to build a robust structure-activity relationship profile.
Safety Operating Guide
Personal protective equipment for handling Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Daphnilongeranin A. As a member of the Daphniphyllum alkaloids, this compound is presumed to possess cytotoxic properties, necessitating stringent safety protocols. The information herein is intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment.
I. Hazard Identification and Safety Precautions
General Safety Recommendations:
-
Engineering Controls: All work with this compound, especially handling of the solid compound or preparation of stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves. Double gloving is recommended.
-
Hygiene Practices: Avoid all personal contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
II. Quantitative Data on Related Compounds
Specific toxicity data for this compound is not available. However, data from related Daphniphyllum alkaloids indicate potential cytotoxicity. This information should be used to inform risk assessments until specific data for this compound becomes available.
| Compound Name | Cell Line | Cytotoxic Activity (IC₅₀) | Reference |
| Daphnioldhanol A | HeLa | 31.9 μM | [3] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [4] |
Note: The IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a biological process by half. Lower values suggest higher cytotoxic potential.
III. Experimental Protocols
A. Handling and Dilution of this compound
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. Prepare a dedicated and clearly labeled workspace.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize the generation of dust.
-
Solubilization: Add the desired solvent to the vessel containing the weighed compound. Gently agitate to dissolve. Avoid splashing.
-
Storage: Store stock solutions in clearly labeled, sealed containers at the recommended temperature, protected from light.
B. Disposal of this compound Waste
All materials that come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be treated as hazardous cytotoxic waste.
-
Segregation: Segregate cytotoxic waste from other laboratory waste streams.
-
Containment: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after each use.
-
Final Disposal: Follow your institution's and local regulations for the disposal of cytotoxic chemical waste. This typically involves incineration by a licensed waste management service.
IV. Visualized Workflows and Pathways
A. Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
B. Generalized Cytotoxic Signaling Pathway
The precise signaling pathway of this compound is not currently known. The following diagram illustrates a generalized pathway by which a cytotoxic agent can induce apoptosis (programmed cell death). This is a hypothetical representation and may not reflect the actual mechanism of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
